BMT-136088
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1257213-96-9 |
|---|---|
Formule moléculaire |
C30H28N2O5 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1-[4-[4-[3-methyl-4-[[(1R)-1-(3-methylphenyl)ethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H28N2O5/c1-18-5-4-6-24(17-18)20(3)36-29(35)31-26-19(2)32-37-27(26)23-9-7-21(8-10-23)22-11-13-25(14-12-22)30(15-16-30)28(33)34/h4-14,17,20H,15-16H2,1-3H3,(H,31,35)(H,33,34)/t20-/m1/s1 |
Clé InChI |
BTNHQRAJDIMYPS-HXUWFJFHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMT-136088
A High-Affinity Radioligand for in vivo Quantification of the Lysophosphatidic Acid Receptor 1
Audience: Researchers, scientists, and drug development professionals.
Abstract
BMT-136088 is a potent and selective antagonist of the lysophosphatidic acid receptor type 1 (LPA1).[1] Its primary application is not as a therapeutic agent, but as a positron emission tomography (PET) radioligand, specifically in its carbon-11 labeled form, 11C-BMT-136088.[2][3][4] This technical guide delineates the mechanism of action of this compound, its associated signaling pathways, and the experimental protocols for its use in quantifying LPA1 in vivo. The data presented herein is crucial for researchers investigating the role of LPA1 in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and for the development of novel LPA1-targeted therapeutics.[1][2][4]
Introduction: The Role of LPA1 in Fibrotic Disease
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[5][6][7] The LPA1 receptor is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation.[1][2][4] In the context of tissue injury, particularly in the lungs, the LPA/LPA1 signaling axis is a key mediator of pathological fibrosis.[1][2][4][8] Activation of LPA1 can lead to fibroblast recruitment and vascular leakage, contributing to the progression of diseases like idiopathic pulmonary fibrosis (IPF).[1][2][4] Consequently, LPA1 has emerged as a significant therapeutic target for anti-fibrotic drugs.[9]
Mechanism of Action of this compound
This compound is a high-affinity, selective antagonist of the LPA1 receptor.[1] As a radiolabeled PET tracer, 11C-BMT-136088 allows for the non-invasive, in vivo visualization and quantification of LPA1 expression.[2][4] By binding to LPA1, 11C-BMT-136088 enables the assessment of receptor density and distribution in various tissues, with a particular focus on the lungs in the context of pulmonary fibrosis.[2][4] This capability is instrumental for understanding disease pathology and for the clinical development of LPA1 antagonists, allowing for the confirmation of target engagement and the determination of dose-receptor occupancy relationships.[8][10]
The LPA1 Signaling Pathway
The binding of LPA to LPA1 initiates a cascade of intracellular signaling events. As a GPCR, LPA1 couples to heterotrimeric G proteins, leading to the activation of downstream effector pathways that ultimately regulate cellular responses integral to the fibrotic process. The antagonistic action of this compound blocks the initiation of this signaling cascade by LPA.
Quantitative Pharmacological Data
The following tables summarize the key in vivo and in vitro pharmacological parameters of this compound, primarily derived from studies in rhesus monkeys.
Table 1: In Vivo Binding Parameters of 11C-BMT-136088 in Rhesus Monkey Lung
| Parameter | Value | Method | Reference |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue | Multilinear Analysis 1 (MA1) | [2][3] |
| 2.1 ± 0.55 mL plasma/g tissue | Equilibrium Analysis (EA) | [2][8] | |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | Self-Saturation Study | [2][3] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Self-Saturation Study | [2][3] |
| In Vivo Dissociation Constant (KD) | 55 pM | Self-Saturation Study | [2][8] |
Table 2: In Vivo Potency and Dosimetry of this compound in Rhesus Monkeys
| Parameter | Value | Unit | Reference |
| ID50 (Dose for 50% receptor occupancy) | 73 ± 30 | nmol/kg | [2][3] |
| IC50 (Plasma concentration for 50% receptor occupancy) | 28 ± 12 | nM | [2][3] |
| In Vitro IC50 | 1.4 | nM | [11] |
| Plasma Free Fraction | 0.2% | [2][8] | |
| Effective Dose Equivalent (Male Phantom) | 6.9 ± 0.6 | µSv/MBq | [2][8] |
| Effective Dose Equivalent (Female Phantom) | 8.7 ± 0.6 | µSv/MBq | [2][8] |
Experimental Protocols
The primary experimental application of 11C-BMT-136088 is in PET imaging studies to quantify LPA1 in vivo. The methodologies employed in the key preclinical studies are detailed below.
In Vivo PET Imaging in Rhesus Monkeys
Objective: To determine the in vivo binding characteristics and dosimetry of 11C-BMT-136088.
Methodology:
-
Animal Model: Rhesus monkeys.
-
Radiotracer Administration: A bolus-plus-infusion protocol is used to achieve and maintain steady-state concentrations of 11C-BMT-136088.[2][3]
-
Arterial Blood Sampling: The arterial input function is measured to quantify the concentration of the radiotracer in the plasma over time.[2]
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of approximately 2 hours.[3]
-
Image Analysis:
-
Study Designs:
-
Test-Retest Scans: To assess the reproducibility of the VT measurements.[2]
-
Self-Saturation Studies: To estimate the in vivo dissociation constant (KD), nondisplaceable volume of distribution (VND), and nondisplaceable binding potential (BPND) by administering varying doses of unlabeled this compound.[2][3]
-
Dosimetry Studies: To determine the radiation dose to various organs and the effective dose equivalent.[2][3]
-
Conclusion
This compound is a valuable research tool that acts as a selective antagonist for the LPA1 receptor. In its radiolabeled form, 11C-BMT-136088, it serves as a specific PET radioligand for the in vivo quantification of LPA1.[2][4] The ability to non-invasively measure LPA1 density in tissues such as the lung is a critical asset for advancing our understanding of fibrotic diseases and for the development of targeted therapies. The data and protocols outlined in this guide provide a comprehensive overview of the mechanism of action and application of this important pharmacological tool.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BMT-136088 as a Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist
Abstract
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the lysophosphatidic acid receptor 1 (LPA1). The LPA/LPA1 signaling axis is a critical mediator of various cellular processes, such as proliferation, migration, and differentiation.[1][2][3] Dysregulation of this pathway has been strongly implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and vascular leakage.[1][4] this compound is a high-affinity, selective antagonist of the LPA1 receptor.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its biological context through signaling and experimental workflow diagrams. The carbon-11 labeled version, ¹¹C-BMT-136088, has been developed as a potent positron emission tomography (PET) radioligand, enabling in vivo quantification of LPA1 receptor density and assessment of target engagement for LPA1-targeting drugs.[1][5][6]
Introduction to LPA1 Signaling
Lysophosphatidic acid (LPA) is a signaling molecule produced from membrane lipids by enzymes like autotaxin (ATX).[2][7] It acts as an extracellular ligand for at least six cognate GPCRs (LPA1–6).[2] The LPA1 receptor, also known as endothelial differentiation gene-2 (EDG-2), is ubiquitously expressed and couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[2][7][8]
Activation of these G proteins by LPA binding to LPA1 initiates a cascade of downstream signaling events:
-
Gαq/11 Pathway: Activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate other pathways like the mitogen-activated protein kinase (MAPK) cascade.
-
Gα12/13 Pathway: Primarily activates the small GTPase Rho, which is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.
Collectively, these signaling pathways drive cellular responses that, in the context of tissue injury, can lead to pathological fibrosis instead of normal healing.[1] In the lung, LPA1 signaling is linked to fibroblast recruitment, proliferation, and extracellular matrix deposition, which are hallmarks of idiopathic pulmonary fibrosis (IPF).[1][4][9]
This compound: Mechanism of Action
This compound (1-(4'-(3-methyl-4-(((1(R)-(3-methylphenyl)ethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid) is a potent and selective antagonist of the LPA1 receptor.[5] As an antagonist, it binds to the LPA1 receptor but does not elicit a biological response. Instead, it competitively blocks the binding of the endogenous agonist, LPA, thereby inhibiting the activation of the downstream G protein signaling pathways. This blockade of LPA1 signaling mitigates the pro-fibrotic cellular responses, positioning this compound and other LPA1 antagonists as promising therapeutic agents for fibrotic diseases.[4][5]
Quantitative Data
The following tables summarize the key quantitative parameters for this compound, primarily derived from in vitro binding assays and in vivo PET imaging studies in rhesus monkeys using its radiolabeled form, ¹¹C-BMT-136088.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 1.4 nM | Cells expressing human LPA1 receptor | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.[11]
Table 2: In Vivo Pharmacodynamic & Pharmacokinetic Parameters (Rhesus Monkey)
| Parameter | Value | Method | Reference |
| In Vivo Kᴅ | 55 pM | Self-saturation PET study | [1][5][6] |
| IC₅₀ | 28 ± 12 nM | Self-saturation PET study | [5][6] |
| ID₅₀ | 73 ± 30 nmol/kg | Self-saturation PET study | [1][5][6] |
| Plasma Free Fraction (fᴘ) | 0.2% | N/A | [1][5][6] |
| Volume of Distribution (Vᴛ) | 1.83 ± 0.16 mL/g | PET with Multilinear Analysis 1 (MA1) | [1][5][6] |
| 2.1 ± 0.55 mL/g | PET with Equilibrium Analysis (EA) | [1][5][6] | |
| Non-displaceable Vᴅ (Vɴᴅ) | 0.9 ± 0.08 mL/g | Self-saturation PET study | [1][5][6] |
| Binding Potential (BPɴᴅ) | 1.1 ± 0.14 | Self-saturation PET study | [1][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The primary source of detailed experimental protocols for this compound comes from the preclinical evaluation of ¹¹C-BMT-136088 as a PET radioligand.
In Vivo PET Imaging in Rhesus Monkeys
This study was designed to quantify the specific binding of ¹¹C-BMT-136088 to LPA1 receptors in the lungs of rhesus monkeys and to determine its suitability for drug occupancy studies.[1][5]
Objective: To evaluate ¹¹C-BMT-136088 as a PET radioligand for quantifying LPA1 in the lung.
Methodology:
-
Study Design: The evaluation consisted of three parts: (1) Test-retest scans to assess variability, (2) a self-saturation (self-blocking) study to determine in vivo binding parameters like Kᴅ and BPɴᴅ, and (3) a dosimetry study to estimate radiation exposure.[1][5][6]
-
Radiotracer Administration: ¹¹C-BMT-136088 was administered via a bolus-plus-infusion protocol to achieve and maintain steady-state concentrations of the radiotracer in plasma and tissue.[1][5][6]
-
Image Acquisition: Animals underwent PET/CT scans. A low-dose CT scan was performed first for attenuation correction and to delineate the lung regions of interest (ROIs).[1][5][6]
-
Arterial Input Function: The arterial input function was measured by taking serial arterial blood samples throughout the scan to determine the concentration of the radiotracer in the blood over time.[1][5] This is critical for kinetic modeling.
-
Data Analysis:
-
Lung ROIs were segmented from the CT images, and tissue density was estimated.[1]
-
A fixed blood volume correction was applied to the PET data.[1]
-
The tracer's total volume of distribution (Vᴛ), which reflects both specific and non-specific binding, was estimated using two different kinetic models: Multilinear Analysis 1 (MA1) and Equilibrium Analysis (EA).[1][5][6]
-
In the self-saturation study, by administering varying amounts of unlabeled this compound, the non-displaceable volume of distribution (Vɴᴅ) and the binding potential (BPɴᴅ) were estimated, allowing for the calculation of the in vivo Kᴅ and IC₅₀.[1][5]
-
In Vitro Competitive Binding Assay (General Protocol)
While a specific, detailed protocol for this compound is not available in the provided search results, a general protocol for determining the IC₅₀ value via a competitive binding assay can be described. This is the likely method used to derive the 1.4 nM value.[10]
Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled LPA1 ligand (e.g., ¹¹C-BMT-136088).
Methodology:
-
Cell Culture: Use a cell line stably overexpressing the human LPA1 receptor.
-
Assay Preparation: Cells are harvested and membranes are prepared, or whole cells are used in the assay plates.
-
Competitive Binding:
-
A constant, low concentration of the radioligand (e.g., ¹¹C-BMT-136088) is added to all wells.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the experimental wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known LPA1 ligand) are included.
-
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by rapid filtration through a filter mat).
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter or other appropriate detector.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as percent specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, high-affinity antagonist of the LPA1 receptor. Its utility is twofold: first, as a pharmacological tool to probe the function of the LPA/LPA1 axis in vitro and in preclinical models of disease, particularly fibrosis. Second, its radiolabeled form, ¹¹C-BMT-136088, serves as a powerful PET radioligand. The successful in vivo characterization in non-human primates demonstrates its potential for quantifying LPA1 receptor expression in the lungs and other organs.[1][5] This enables non-invasive assessment of disease-related changes in receptor density and provides a direct method to measure the target engagement and receptor occupancy of novel LPA1-targeted therapeutics in drug development.[5][12] The data summarized herein provide a robust foundation for professionals in the field to utilize this compound in their research and development endeavors.
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Lpar1 in Central Nervous System Disorders and Diseases [frontiersin.org]
- 4. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Preclinical Evaluation of ¹¹C-BMT-136088: An In-Depth Technical Guide for PET Imaging of the Lysophosphatidic Acid Receptor Type 1 (LPA1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of ¹¹C-BMT-136088, a promising radioligand for in vivo positron emission tomography (PET) imaging of the Lysophosphatidic Acid Receptor Type 1 (LPA1). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of molecular imaging and drug development.
Introduction
¹¹C-BMT-136088, chemically known as 1-(4'-(3-methyl-4-(((1(R)-(3-¹¹C-methylphenyl)ethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor that plays a critical role in various cellular processes, including proliferation, migration, and differentiation.[1] Notably, the LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, particularly pulmonary fibrosis, by mediating fibroblast recruitment and vascular leakage following lung tissue injury.[1][3] The development of a reliable PET radiotracer for LPA1 allows for the in vivo quantification and study of this receptor, offering a valuable tool for understanding disease mechanisms and developing targeted therapies.[1][3]
This guide details the preclinical evaluation of ¹¹C-BMT-136088 in rhesus monkeys, summarizing the key findings and experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical PET studies of ¹¹C-BMT-136088 in rhesus monkeys.
Table 1: In Vivo Binding and Pharmacokinetic Parameters
| Parameter | Value | Method of Determination | Reference |
| In Vivo Dissociation Constant (KD) | 55 pM | Self-saturation study | [1][3] |
| Plasma Free Fraction (fp) | 0.2% | [1][3] | |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | Self-saturation study | [1][3] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Self-saturation study | [1][3] |
| ID50 (unlabeled drug dose for 50% receptor occupancy) | 73 ± 30 nmol/kg | Self-saturation study | [1][3] |
| IC50 (plasma concentration for 50% receptor occupancy) | 28 ± 12 nM | Self-saturation study | [1][3] |
Table 2: Test-Retest Variability of Volume of Distribution (VT)
| Analysis Method | Number of Subjects (n) | Test-Retest Variability | Reference |
| Multilinear Analysis 1 (MA1) | 1 | -6% | [1][3] |
| Equilibrium Analysis (EA) | 2 | -1% ± 14% | [1][3] |
Table 3: Baseline Volume of Distribution (VT) in Lung
| Analysis Method | Number of Subjects (n) | VT (mL plasma/g tissue) | Reference |
| Multilinear Analysis 1 (MA1) | 5 | 1.83 ± 0.16 | [1][3] |
| Equilibrium Analysis (EA) | 7 | 2.1 ± 0.55 | [1][3] |
Table 4: Dosimetry Data in Reference Human Phantoms
| Organ/Parameter | Male (μSv/MBq) | Female (μSv/MBq) | Reference |
| Liver (Highest Organ Dose) | 43.1 ± 4.9 | 68.9 ± 9.4 | [1][3] |
| Effective Dose Equivalent | 6.9 ± 0.6 | 8.7 ± 0.6 | [1][3] |
Experimental Protocols
This section provides a detailed description of the methodologies employed in the preclinical evaluation of ¹¹C-BMT-136088.
Radiosynthesis of ¹¹C-BMT-136088
The radiolabeling of ¹¹C-BMT-136088 is performed via a Suzuki-Miyaura cross-coupling reaction. The process involves the C-¹¹C-methylation of an aryl boronic ester precursor using ¹¹C-methyl iodide, followed by the hydrolysis of the carboxylate ester intermediate.
-
Precursor: Aryl boronic ester precursor of BMT-136088.
-
Radiolabeling Agent: ¹¹C-Methyl Iodide (¹¹CH₃I).
-
Key Reaction Steps:
-
C-¹¹C-methylation of the precursor with ¹¹CH₃I.
-
Hydrolysis of the resulting carboxylate ester intermediate.
-
-
Quality Control:
In Vivo PET Imaging in Rhesus Monkeys
The preclinical imaging studies were conducted in healthy rhesus monkeys to evaluate the in vivo characteristics of ¹¹C-BMT-136088.[1] The studies were divided into three parts: test-retest scans, self-saturation studies, and dosimetry.[1]
-
Animal Model: Rhesus monkeys.
-
Imaging System: Whole-body PET/CT scanner.
-
Tracer Administration: A bolus-plus-infusion protocol was utilized for the test-retest and self-saturation studies.[1] For dosimetry, a 1-minute bolus injection was administered.[2]
-
Arterial Input Function: The arterial input function was measured during the test-retest and self-saturation studies.[1]
-
Scanning Protocol:
-
Image Analysis:
Test-Retest Study
This study aimed to assess the reproducibility of ¹¹C-BMT-136088 VT measurements. Within-day test-retest scans were performed on the same animal under identical conditions.
Self-Saturation Study
This study was conducted to determine the in vivo binding parameters of ¹¹C-BMT-136088. It involved the administration of the radiotracer at tracer doses and at near-saturating doses of the unlabeled this compound compound. This allowed for the estimation of the nondisplaceable volume of distribution (VND), the nondisplaceable binding potential (BPND), and the in vivo dissociation constant (KD).[1]
Dosimetry Study
The dosimetry study was performed to estimate the radiation dose of ¹¹C-BMT-136088 to various organs and the effective dose equivalent in humans. This was achieved by extrapolating the biodistribution data from rhesus monkeys to reference human phantoms.[1]
Visualization of Pathways and Workflows
LPA1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to its receptor, LPA1. This pathway is a key player in fibroblast activation and the progression of fibrosis.
Caption: LPA1 Receptor Signaling Pathway.
Preclinical Evaluation Workflow for ¹¹C-BMT-136088
The following diagram outlines the workflow for the preclinical evaluation of ¹¹C-BMT-136088, from radiosynthesis to in vivo imaging and data analysis.
Caption: Preclinical Evaluation Workflow.
Conclusion
The preclinical evaluation of ¹¹C-BMT-136088 in rhesus monkeys has demonstrated its potential as a valuable PET radioligand for imaging LPA1 receptors in vivo.[1] The tracer exhibits favorable characteristics, including high affinity, specific binding that can be reliably quantified, and acceptable dosimetry.[1] These findings support the further investigation of ¹¹C-BMT-136088 in animal models of fibrosis and its potential translation to clinical studies in patients with fibrotic diseases.[2] This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing this novel imaging agent.
References
In Vivo Characterization of BMT-136088 in Rhesus Monkeys: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo characterization of BMT-136088, a high-affinity and selective antagonist for the lysophosphatidic acid receptor type 1 (LPA1), in rhesus monkeys. The data presented herein is primarily derived from studies evaluating ¹¹C-labeled this compound as a positron emission tomography (PET) radioligand for imaging LPA1 in the lungs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo evaluation of [¹¹C]this compound in rhesus monkeys.
Table 1: Pharmacokinetic & Binding Parameters of [¹¹C]this compound in Rhesus Monkey Lungs[1][2]
| Parameter | Value | Method of Analysis |
| Baseline Volume of Distribution (Vᴛ) | 1.83 ± 0.16 mL plasma/g tissue | Multilinear Analysis 1 (MA1), n=5 |
| 2.1 ± 0.55 mL plasma/g tissue | Equilibrium Analysis (EA), n=7 | |
| Test-Retest Variability of Vᴛ | -6% | MA1, n=1 |
| -1% ± 14% | EA, n=2 | |
| Nondisplaceable Volume of Distribution (Vɴᴅ) | 0.9 ± 0.08 mL plasma/g tissue | Self-saturation study |
| Nondisplaceable Binding Potential (BPɴᴅ) | 1.1 ± 0.14 | Self-saturation study |
| In Vivo Dissociation Constant (Kᴅ) | 55 pM | Calculated from plasma free fraction |
| Plasma Free Fraction (fᴘ) | 0.2% | |
| ID₅₀ (Dose for 50% receptor occupancy) | 73 ± 30 nmol/kg | Self-saturation study |
| IC₅₀ (Plasma concentration for 50% receptor occupancy) | 28 ± 12 nM | Self-saturation study |
Table 2: Dosimetry of [¹¹C]this compound in Rhesus Monkeys (Extrapolated to Humans)[1][2]
| Parameter | Value (Male Phantom) | Value (Female Phantom) |
| Highest Organ Dose (Liver) | 43.1 ± 4.9 µSv/MBq | 68.9 ± 9.4 µSv/MBq |
| Effective Dose Equivalent | 6.9 ± 0.6 µSv/MBq | 8.7 ± 0.6 µSv/MBq |
Experimental Protocols
The in vivo characterization of [¹¹C]this compound in rhesus monkeys involved a series of PET imaging studies.[1][2] The core methodologies are detailed below.
Study Design
The evaluation was conducted in three parts:
-
Test-Retest Scans: To assess the reproducibility of the Vᴛ measurements.
-
Self-Saturation Study: To determine the specific binding of the radiotracer and to estimate parameters such as Vɴᴅ, BPɴᴅ, ID₅₀, and IC₅₀.
-
Dosimetry Study: To evaluate the radiation dose distribution in the body.
Animal Subjects
Healthy adult rhesus monkeys were used for the studies. All procedures were conducted in accordance with institutional animal care and use committee guidelines.[2]
Radiotracer Administration
For the test-retest and self-saturation studies, [¹¹C]this compound was administered using a bolus-plus-infusion protocol to achieve steady-state concentrations of the radiotracer in plasma and tissue.[2]
-
Bolus: An initial 3-minute bolus was administered.
-
Infusion: The bolus was followed by a continuous infusion for the remainder of the scan.
-
Scans: Each animal underwent two scans per day, separated by approximately 4 hours.[1]
For the dosimetry study, the radiotracer was administered as a 1-minute bolus injection.[3]
PET Data Acquisition
-
Scanner: A whole-body PET/CT scanner was used for all imaging.
-
Attenuation Correction: A low-dose CT scan was performed prior to each PET scan for attenuation correction and for delineating regions of interest (ROIs), particularly the lungs.[2]
-
Image Reconstruction: PET images were reconstructed into multiple frames. For dosimetry, multiple whole-body passes were acquired over approximately 2 hours.[3]
Arterial Input Function Measurement
Arterial blood samples were collected throughout the scans to measure the concentration of [¹¹C]this compound in plasma, which serves as the input function for kinetic modeling.[1]
Data Analysis
-
Kinetic Modeling: The tracer volume of distribution (Vᴛ) was estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]
-
Blood Volume Correction: A fixed blood volume correction was applied to the data.[1]
-
Self-Saturation Analysis: Data from the self-saturation study was used to estimate Vɴᴅ and BPɴᴅ.[1]
Visualizations
LPA1 Signaling Pathway
The lysophosphatidic acid receptor type 1 (LPA1) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), or an antagonist like this compound, it modulates several downstream signaling cascades. The primary pathways involve coupling to Gᵢ, Gᵩ, and G₁₂/₁₃ proteins, which in turn activate pathways such as the Ras-MAPK, PI3K-Akt, and Rho-ROCK signaling cascades.[4][5][6] These pathways are implicated in a variety of cellular processes, including cell proliferation, migration, and fibrosis.[6][7]
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
BMT-136088: A Technical Overview of its High-Afinity and Selective Binding to the Lysophosphatidic Acid Receptor 1 (LPA1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of BMT-136088, a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document consolidates available quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound and its Target: LPA1
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in numerous physiological and pathophysiological processes, such as cell proliferation, migration, and fibrosis. Consequently, antagonists of LPA1, like this compound, are of significant interest for therapeutic development, particularly in the context of fibrotic diseases. This compound is a high-affinity and selective LPA1 antagonist that has been developed as a radioligand for positron emission tomography (PET) imaging, enabling the in vivo quantification of LPA1.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound for the LPA1 receptor has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | Value | Species/System | Assay Type | Reference |
| In vivo Dissociation Constant (Kd) | 55 pM | Rhesus Monkey | PET Imaging | [1][2][3][4] |
| In vitro IC50 | 1.4 nM | Human LPA1-expressing cells | Not specified | [5] |
| In vivo IC50 | 28 ± 12 nM | Rhesus Monkey | Self-saturation PET study | [1][2][4] |
Selectivity Profile
Experimental Protocols
This section outlines a representative methodology for determining the binding affinity of a compound like this compound for the LPA1 receptor using a radioligand binding assay.
Radioligand Binding Assay for LPA1
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) against a known radioligand for the LPA1 receptor.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human LPA1 receptor.
-
Radioligand: A tritiated or iodinated LPA1 antagonist with high affinity and specific activity.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled LPA1 antagonist.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
4.1.2. Procedure
-
Membrane Preparation:
-
Culture cells expressing the human LPA1 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
To each well, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound).
-
The radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-radiolabeled LPA1 antagonist.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
4.1.3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: LPA1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound is a high-affinity antagonist of the LPA1 receptor, as evidenced by its picomolar in vivo dissociation constant and low nanomolar in vitro and in vivo IC50 values. While it is reported to be selective for LPA1, further quantitative data are needed to fully characterize its selectivity profile against other LPA receptor subtypes. The methodologies and pathway information provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound and other LPA1-targeting compounds.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. [11C]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Preclinical Evaluation of ¹¹C-BMT-136088: A Technical Overview of Dosimetry and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical dosimetry and biodistribution of ¹¹C-BMT-136088, a promising radioligand for positron emission tomography (PET) imaging of the lysophosphatidic acid receptor type 1 (LPA1). The data presented here is crucial for the further development and clinical translation of this tracer for studying diseases like idiopathic pulmonary fibrosis.[1]
Introduction
¹¹C-BMT-136088 is a potent and selective antagonist of the LPA1 receptor.[2] The LPA1 receptor is implicated in various cellular processes, including cell proliferation and migration, and plays a significant role in the pathogenesis of fibrotic diseases.[1] This makes it a key target for both therapeutic intervention and in vivo imaging. This document outlines the key findings from preclinical studies in rhesus monkeys, focusing on the quantitative biodistribution, dosimetry, and the experimental protocols utilized.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of ¹¹C-BMT-136088 in rhesus monkeys.
Table 1: Biodistribution of ¹¹C-BMT-136088 in Rhesus Monkey Lungs
| Parameter | Analysis Method | Value (mL plasma/g tissue) | Number of Subjects (n) |
| Baseline Volume of Distribution (VT) | Multilinear Analysis 1 (MA1) | 1.83 ± 0.16 | 5 |
| Baseline Volume of Distribution (VT) | Equilibrium Analysis (EA) | 2.1 ± 0.55 | 7 |
| Nondisplaceable Volume of Distribution (VND) | Self-Saturation Study | 0.9 ± 0.08 | - |
Data sourced from Gallezot et al., J Nucl Med.[1]
Table 2: In Vivo Pharmacological Parameters of ¹¹C-BMT-136088
| Parameter | Value |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 |
| Unlabeled Drug Dose for 50% Reduction (ID50) | 73 ± 30 nmol/kg |
| Plasma Concentration for 50% Reduction (IC50) | 28 ± 12 nM |
| Plasma Free Fraction | 0.2% |
| In Vivo Dissociation Constant (KD) | 55 pM |
Data sourced from Gallezot et al., J Nucl Med.[1]
Table 3: Radiation Dosimetry Estimates for ¹¹C-BMT-136088 (Extrapolated to Humans)
| Organ | Absorbed Dose (μSv/MBq) - Male | Absorbed Dose (μSv/MBq) - Female |
| Liver | 43.1 ± 4.9 | 68.9 ± 9.4 |
| Effective Dose Equivalent | 6.9 ± 0.6 | 8.7 ± 0.6 |
The liver received the highest organ dose. Data sourced from Gallezot et al., J Nucl Med.[1]
Experimental Protocols
The preclinical evaluation of ¹¹C-BMT-136088 in rhesus monkeys involved three main experimental parts: test-retest scans, a self-saturation study, and a dosimetry study.[1]
Animal Model
All experiments were conducted in rhesus monkeys in accordance with institutional animal care and use committee guidelines.[2]
Radiotracer Administration and Imaging
For the test-retest and self-saturation studies, ¹¹C-BMT-136088 was administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.[1][3] PET imaging was performed, and the arterial input function was measured to allow for kinetic modeling.[1] For the dosimetry study, the radiotracer was administered as a 1-minute bolus.[2]
Test-Retest Scans
To assess the reproducibility of the measurements, animals underwent two PET scans on the same day, separated by approximately 4 hours.[1][3] The tracer volume of distribution (VT) was estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]
Self-Saturation Study
To determine the in vivo dissociation constant (KD), nondisplaceable volume of distribution (VND), and nondisplaceable binding potential (BPND), a self-saturation study was performed.[1][3] This involved co-infusion of ¹¹C-BMT-136088 with increasing doses of unlabeled BMT-136088.[1]
Dosimetry Study
For the dosimetry study, whole-body PET scans were acquired for approximately 2 hours after a bolus injection of ¹¹C-BMT-136088.[2] The resulting data was used to calculate the radiation-absorbed doses for various organs, which were then extrapolated to estimate the effective dose in human phantoms.[1]
Visualizations
LPA1 Signaling Pathway
The following diagram illustrates the signaling pathway of the lysophosphatidic acid receptor type 1 (LPA1), the target of ¹¹C-BMT-136088.
Caption: LPA1 receptor signaling cascade.
Experimental Workflow for Preclinical PET Studies
This diagram outlines the general workflow for the preclinical PET imaging studies of ¹¹C-BMT-136088.
Caption: Preclinical PET imaging workflow.
References
Understanding the Pathophysiology of LPA1 in Fibrotic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the lysophosphatidic acid receptor 1 (LPA1), elucidating its central role in the pathogenesis of fibrosis. It covers core signaling pathways, the receptor's function in various organ systems, experimental validation, and the therapeutic potential of targeting this receptor.
Introduction: The LPA-LPA1 Signaling Axis in Fibrosis
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and failure, representing a final common pathway for numerous chronic diseases.[1][2] A dysregulated and persistent wound-healing response to chronic injury is central to its development.[1][3] Emerging evidence has identified the lysophosphatidic acid (LPA) signaling axis as a core mediator of this aberrant response.[1][3][4]
LPA is a bioactive phospholipid that exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[3][5] Among these, the LPA1 receptor has been extensively implicated as a pivotal driver in the progression of fibrosis across multiple organs, including the lungs, kidneys, skin, and liver.[1][3][6][7] Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF) and in the serum of those with systemic sclerosis.[8][9]
Activation of LPA1 orchestrates a multitude of pro-fibrotic cellular behaviors, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are the primary producers of matrix proteins.[3][4] Furthermore, LPA1 signaling promotes epithelial cell apoptosis and increases vascular permeability, creating a pro-fibrotic microenvironment.[5][10][11] Given its central role, the LPA1 receptor has become a compelling therapeutic target for a range of fibrotic diseases.[8][12]
LPA1 Receptor Signaling Pathways
LPA1 couples to at least three major families of heterotrimeric G proteins—Gαi/o, Gαq/11, and Gα12/13—to initiate divergent downstream signaling cascades that culminate in a wide array of pro-fibrotic cellular responses.[3][13][14]
Gα12/13 Pathway
This pathway is fundamentally linked to cytoskeletal reorganization and gene expression. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil-forming kinase (ROCK).[4][12] The RhoA-ROCK cascade promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[4] This cytoskeletal change liberates myocardin-related transcription factors (MRTF-A and MRTF-B) from their cytoplasmic sequestration with G-actin, allowing them to translocate to the nucleus. In the nucleus, MRTFs act as co-factors for serum response factor (SRF), potently inducing the transcription of pro-fibrotic genes, most notably Connective Tissue Growth Factor (CTGF/CCN2).[4]
Gαq/11 Pathway
Coupling to Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This cascade is crucial for cell proliferation and inflammatory signaling.[3]
Gαi/o Pathway
Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[13][14] More critically for fibrosis, this pathway is directly involved in mediating cell migration. LPA-induced fibroblast chemotaxis is sensitive to pertussis toxin (PTx), a known inhibitor of Gαi/o proteins.[13] Downstream of Gαi/o, pathways such as ERK phosphorylation are activated, contributing to cell proliferation and survival.[13]
Caption: LPA1 receptor signaling through Gα12/13, Gαq/11, and Gαi/o pathways.
The Role of LPA1 in the Pathophysiology of Fibrosis
LPA1 signaling contributes to multiple facets of the fibrotic cascade, affecting epithelial cells, endothelial cells, and fibroblasts.
-
Fibroblast Recruitment, Proliferation, and Activation: LPA is a potent chemoattractant for fibroblasts, and this migration is mediated primarily through LPA1.[4][15] In mouse models, the absence of LPA1 markedly reduces fibroblast recruitment following lung injury.[3] Furthermore, LPA1 signaling promotes fibroblast proliferation and their differentiation into α-SMA-expressing myofibroblasts, the key effector cells in fibrosis.[4] This is often mediated by the induction of pro-fibrotic factors like CTGF and TGF-β.[3][6]
-
Epithelial Cell Apoptosis: LPA1 signaling promotes the apoptosis of epithelial cells, particularly following injury.[10][11] This loss of epithelial integrity is a critical initiating event in fibrosis, as it disrupts the normal tissue barrier and exposes the underlying matrix to pro-fibrotic stimuli.[10]
-
Vascular Leak: A hallmark of acute lung injury that can precede fibrosis is vascular leakage. LPA1 activation on endothelial cells impairs barrier function, leading to the extravasation of plasma components, growth factors, and coagulation factors into the tissue, which fuels inflammation and fibrosis.[1][5][11]
-
Crosstalk with TGF-β: The relationship between LPA1 and TGF-β, the master regulator of fibrosis, is complex. While some studies suggest LPA1 acts independently of canonical Smad signaling, others indicate that LPA1 may be required for the activation of latent TGF-β in certain contexts, creating a potent pro-fibrotic feedback loop.[4][16] For instance, in a scleroderma model, the absence of LPA1 prevented the increase in phosphorylated Smad2, a marker of active TGF-β signaling.[16]
Caption: Logical relationships in the LPA1-mediated fibrotic cascade.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of targeting the LPA1 receptor in various models of fibrosis.
Table 1: Effects of LPA1 Deletion or Antagonism in Preclinical Fibrosis Models
| Model | Species | Intervention | Key Quantitative Finding(s) | Citation(s) |
| Peritoneal Fibrosis | Mouse | LPA1 Knockout (KO) | 65.4% reduction in peritoneal collagen increase vs. control. | [4] |
| Mouse | AM095 (LPA1 antagonist) | 52.9% reduction in peritoneal collagen increase vs. control. | [4] | |
| Dermal Fibrosis | Mouse | Ki16425 (LPA1/3 antagonist) | 35-45% decrease in skin hydroxyproline content vs. control. | [3][17] |
| Mouse | LPA1 Knockout (KO) | Marked resistance to increases in dermal thickness and collagen content. | [3][16] | |
| Pulmonary Fibrosis | Mouse | AM966 (LPA1 antagonist) | Inhibited LPA-induced Ca²⁺ release (IC₅₀ = 17 nM) and fibroblast chemotaxis (IC₅₀ = 181 nM). | [5] |
| Mouse | LPA1 Knockout (KO) | Marked protection from fibrosis and mortality; reduced fibroblast recruitment and vascular leak. | [3][11] | |
| Renal Fibrosis (UUO) | Mouse | LPA1 Knockout (KO) | ~3-fold increase in LPA release after obstruction; KO mice showed significantly reduced fibrosis. | [6] |
| Mouse | Ki16425 (LPA1/3 antagonist) | Significantly attenuated renal expression of CTGF and TGF-β. | [6] |
Table 2: Effects of LPA1 Antagonists in Clinical Trials for Fibrotic Diseases
| Compound | Disease | Phase | Key Quantitative Finding(s) | Citation(s) |
| BMS-986278 | Idiopathic Pulmonary Fibrosis (IPF) | 2 | 60 mg dose led to a 62% relative reduction in the rate of ppFVC decline vs. placebo over 26 weeks. | [18] |
| Progressive Pulmonary Fibrosis (PPF) | 2 | 60 mg dose led to a 69% relative reduction in the rate of ppFVC decline vs. placebo over 26 weeks. | [19] | |
| IPF & PPF | 2 | 60 mg dose significantly decreased markers of epithelial injury (CA-125, MMP-7) and fibrosis (Tenascin C) in IPF patients. | [20] | |
| IPF & PPF | 2 | 60 mg dose significantly decreased the TGF-β pathway marker periostin and inflammatory markers (YKL-40, VCAM-1) in PPF patients. | [20] |
Experimental Protocols & Methodologies
The role of LPA1 in fibrosis has been elucidated through a variety of well-established in vivo and in vitro experimental models.
Bleomycin-Induced Fibrosis (Pulmonary and Dermal)
This is the most widely used model to study lung and skin fibrosis. Bleomycin, an anti-cancer agent, causes DNA damage and oxidative stress, leading to an inflammatory and subsequent fibrotic response that recapitulates many features of the human diseases.
-
Protocol (Pulmonary):
-
Animal Model: C57BL/6 mice are commonly used.
-
Administration: A single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline is administered via intratracheal instillation to anesthetized mice. Control animals receive saline.
-
Time Course: The inflammatory phase peaks at 3-7 days, while the fibrotic phase is well-established by 14-28 days.
-
Endpoints:
-
Histology: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's Trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring method.
-
Biochemical Analysis: Hydroxyproline content, a measure of total collagen, is quantified in lung homogenates.
-
BALF Analysis: Bronchoalveolar lavage is performed to collect fluid and cells. Total protein, LDH activity (for cell injury), and cell counts (macrophages, neutrophils) are measured.[5]
-
Gene/Protein Expression: Lung tissue is analyzed for mRNA (RT-PCR) or protein (Western blot) levels of fibrotic markers like Col1a1, Acta2 (α-SMA), and Ctgf.[3]
-
-
-
Protocol (Dermal):
-
Administration: Bleomycin (e.g., 100 µg in 100 µL PBS) is injected subcutaneously into a defined area on the mouse's back daily for 2-4 weeks.[3][16]
-
Endpoints: Dermal thickness is measured with calipers. Skin biopsies are analyzed for histology (H&E, Masson's Trichrome) and hydroxyproline content.[17]
-
Caption: Workflow for a bleomycin-induced lung fibrosis study.
Fibroblast Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of fibroblasts toward a chemoattractant like LPA.
-
Protocol:
-
Apparatus: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., 8 µm pore size) is used.
-
Cell Seeding: Primary lung fibroblasts (e.g., IMR-90) are serum-starved and seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: LPA (e.g., 1-10 µM) is added to the lower chamber. An LPA1 antagonist (e.g., AM966, Ki16425) can be added to the upper chamber to test for inhibition.
-
Incubation: The chamber is incubated for 4-6 hours at 37°C to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the top of the membrane are removed with a cotton swab. Migrated cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, stained cells can be lysed and the absorbance of the lysate measured.[5]
-
Gene and Protein Expression Analysis
These methods are used to quantify changes in the expression of key fibrotic mediators in cells or tissues following stimulation.
-
Protocol (RT-PCR):
-
Sample Preparation: RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).
-
Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with specific primers for target genes (e.g., COL1A1, ACTA2, CTGF, TGFB1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in mRNA levels is calculated using the ΔΔCt method.[3]
-
-
Protocol (Western Blot):
-
Lysate Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., α-SMA, fibronectin, p-Smad2/3).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]
-
Conclusion and Future Directions
The evidence overwhelmingly establishes the LPA1 receptor as a central mediator in the pathology of fibrosis.[1][3] Its activation on multiple cell types triggers a cascade of pro-fibrotic events, including fibroblast recruitment and activation, myofibroblast differentiation, epithelial injury, and vascular leak.[1][3] The signaling pathways downstream of LPA1, particularly the Gα12/13-Rho-MRTF axis, are critical to these pathological outcomes.[4]
The profound anti-fibrotic effects observed with genetic deletion or pharmacological antagonism of LPA1 in a wide range of preclinical models have validated it as a high-value therapeutic target.[1] This has been further substantiated by promising Phase 2 clinical trial data for LPA1 antagonists like BMS-986278, which have shown the ability to slow the decline in lung function in patients with IPF and PPF.[18][19]
Future research will likely focus on the long-term safety and efficacy of LPA1 antagonists in Phase 3 trials, exploring their potential in fibrotic diseases beyond the lung, and investigating potential synergistic effects when combined with existing anti-fibrotic therapies. A deeper understanding of the crosstalk between LPA1 and other pro-fibrotic pathways will be crucial for optimizing therapeutic strategies for these devastating diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 3. benchchem.com [benchchem.com]
- 4. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA1 receptor activation promotes renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. researchgate.net [researchgate.net]
- 10. The lysophosphatidic acid receptor LPA1 promotes epithelial cell apoptosis after lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifibrotic effect of lysophosphatidic acid receptors LPA1 and LPA3 antagonist on experimental murine scleroderma induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BMS’s LPA1 antagonist to enter Phase III IPF trial [clinicaltrialsarena.com]
- 19. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 20. publications.ersnet.org [publications.ersnet.org]
BMT-136088 for imaging LPA1 expression in lung tissue.
An In-Depth Technical Guide to ¹¹C-BMT-136088 for Imaging LPA1 Expression in Lung Tissue
Introduction
The lysophosphatidic acid receptor type 1 (LPA1) is a G protein-coupled receptor that plays a critical role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3][4] In response to lung injury, signaling by lysophosphatidic acid (LPA) through LPA1 can lead to aberrant wound healing, characterized by increased fibroblast recruitment, vascular leakage, and promotion of epithelial cell apoptosis, ultimately resulting in the progressive scarring of lung tissue.[1][2][4][5][6] Given its central role in fibrosis, the LPA1 receptor is a key target for novel therapeutic interventions.
The development of specific imaging agents to quantify LPA1 expression in vivo is crucial for understanding disease progression and for the clinical development of LPA1-targeting drugs.[1][7] ¹¹C-BMT-136088 is a high-affinity and selective LPA1 antagonist developed as a positron emission tomography (PET) radioligand for the in vivo quantification of LPA1 receptors in the lung.[1][8] This technical guide provides a comprehensive overview of ¹¹C-BMT-136088, summarizing its quantitative data, experimental protocols for its use in non-human primates, and the signaling pathways it helps to investigate.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and binding parameters of ¹¹C-BMT-136088 as determined in studies with rhesus monkeys.[1][2][8]
Table 1: In Vivo Binding and Distribution Parameters
| Parameter | Value | Description | Source |
| Volume of Distribution (VT) | 1.83 ± 0.16 mL/g (MA1) 2.1 ± 0.55 mL/g (EA) | The volume of plasma that would be required to contain the total amount of the radiotracer in the lung tissue at equilibrium. | [2] |
| Nondisplaceable Volume (VND) | 0.9 ± 0.08 mL/g | The volume of distribution of the tracer in tissue that is not specifically bound to the target receptor. | [1][2][8] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | An index of the density of available receptors, representing the ratio of specifically bound to nondisplaceable tracer at equilibrium. | [1][2][8] |
| Specific Binding | ~52% | The percentage of total radioactivity in the lung at equilibrium that is specifically bound to LPA1 receptors. | [1] |
| Test-Retest Variability (VT) | -6% (MA1, n=1) -1% ± 14% (EA, n=2) | The variability in the volume of distribution measurement when repeated under the same conditions. | [2][8] |
MA1: Multilinear Analysis 1; EA: Equilibrium Analysis
Table 2: In Vivo Pharmacodynamic and Affinity Parameters
| Parameter | Value | Description | Source |
| In Vivo Dissociation Constant (KD) | 55 pM | A measure of the radioligand's binding affinity for the LPA1 receptor in a living system. | [1][2][8] |
| Plasma Free Fraction (fP) | 0.2% | The fraction of the tracer in plasma that is not bound to proteins and is available to cross membranes and bind to receptors. | [1][2][8] |
| IC50 | 28 ± 12 nM | The plasma concentration of the unlabeled BMT-136088 required to inhibit 50% of the specific binding of the radiotracer. | [1][2][8] |
| ID50 | 73 ± 30 nmol/kg | The injected dose of the unlabeled this compound required to reduce the specific binding of the radiotracer by 50%. | [2][8] |
Table 3: Radiation Dosimetry Estimates (Human Phantoms)
| Parameter | Male (μSv/MBq) | Female (μSv/MBq) | Description | Source |
| Effective Dose | 6.9 ± 0.6 | 8.7 ± 0.6 | The tissue-weighted sum of the equivalent doses in all specified tissues and organs of the body. | [1][2] |
| Highest Organ Dose (Liver) | 43.1 ± 4.9 | 68.9 ± 9.4 | The highest absorbed dose received by any single organ during the procedure. | [1][2] |
Signaling and Experimental Visualizations
The following diagrams illustrate the pathological signaling pathway of LPA1 in lung fibrosis and the experimental workflow for using ¹¹C-BMT-136088.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The lysophosphatidic acid receptor LPA1 promotes epithelial cell apoptosis after lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lysophosphatidic Acid Receptor LPA1 Promotes Epithelial Cell Apoptosis after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3062827A1 - Radioligands for imaging the lpa-1 receptor - Google Patents [patents.google.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Discovery and Development of BMT-136088: A PET Radioligand for LPA1 Receptor Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMT-136088, chemically known as 1-(4'-(3-methyl-4-(((1(R)-(3-11C-methylphenyl)ethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, is a potent and selective antagonist for the lysophosphatidic acid receptor type 1 (LPA1).[1][2][3] The development of [11C]this compound as a positron emission tomography (PET) radioligand has provided a valuable tool for the in vivo quantification and study of LPA1 receptors.[1][3][4] This is particularly significant in the context of diseases like idiopathic pulmonary fibrosis (IPF), where LPA1 signaling is implicated in the pathological processes of fibroblast recruitment and vascular leakage.[1][2][5] This guide provides a comprehensive overview of the discovery, development, and experimental evaluation of [11C]this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the preclinical evaluation of [11C]this compound in rhesus monkeys.
Table 1: In Vitro and In Vivo Binding Characteristics of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 1.4 nM | Cells expressing human LPA1 receptor | [6] |
| In vivo KD | 55 pM | Rhesus Monkey | [1][2] |
| Plasma Free Fraction (fP) | 0.2% | Rhesus Monkey | [1][2] |
Table 2: In Vivo Pharmacokinetic and Binding Parameters in Rhesus Monkey Lung
| Parameter | Value (mean ± SD) | Method | Reference |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue | Multilinear Analysis 1 (MA1) | [1] |
| 2.1 ± 0.55 mL plasma/g tissue | Equilibrium Analysis (EA) | [1] | |
| Test-Retest Variability (VT) | -6% | MA1 | [1] |
| -1% ± 14% | EA | [1] | |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | Self-Saturation Study | [1][2] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Self-Saturation Study | [1][2] |
| ID50 (unlabeled drug dose for 50% reduction in specific binding) | 73 ± 30 nmol/kg | Self-Saturation Study | [1][2] |
| IC50 (plasma concentration for 50% reduction in specific binding) | 28 ± 12 nM | Self-Saturation Study | [1][2] |
Table 3: Radiosynthesis and Dosimetry of [11C]this compound
| Parameter | Value (mean ± SD) | Notes | Reference |
| Molar Activity (at end of synthesis) | 491 ± 131 MBq/nmol | n=16 | [2][4] |
| Radiochemical Purity | 99% ± 1% | n=16 | [2][4] |
| Chemical Purity | 76% ± 20% | n=16 | [2][4] |
| Effective Dose Equivalent (Male) | 6.9 ± 0.6 µSv/MBq | Reference human male phantom | [1][2] |
| Effective Dose Equivalent (Female) | 8.7 ± 0.6 µSv/MBq | Reference human female phantom | [1][2] |
| Highest Organ Dose (Liver - Male) | 43.1 ± 4.9 µSv/MBq | Reference human male phantom | [1][2] |
| Highest Organ Dose (Liver - Female) | 68.9 ± 9.4 µSv/MBq | Reference human female phantom | [1][2] |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is performed via a Suzuki-Miyaura cross-coupling reaction.[2][4]
-
[11C]Methyl Iodide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction and is subsequently converted to [11C]methyl iodide ([11C]CH3I).
-
11C-Methylation: The aryl boronic ester precursor is subjected to C–11C-methylation using [11C]methyl iodide.
-
Hydrolysis: The resulting carboxylate ester intermediate is then hydrolyzed to yield [11C]this compound.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Quality Control: The radiochemical purity, chemical purity, and molar activity of the final product are determined.
In Vivo PET Imaging Studies in Rhesus Monkeys
All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.[4]
-
Animal Preparation: Rhesus monkeys undergo anesthesia for the duration of the PET scan.
-
PET/CT Scanner: Scans are performed on a whole-body PET/CT scanner.[2][4]
-
Radioligand Administration: [11C]this compound is administered via a bolus-plus-infusion protocol.[1][3]
-
Arterial Blood Sampling: The arterial input function is measured throughout the scan to determine the concentration of the radioligand in arterial plasma.[1]
-
Image Acquisition: Dynamic PET scans are acquired over a period of approximately 2 hours.[2] A low-dose CT scan is performed for attenuation correction and anatomical localization.[1]
-
Image Analysis:
-
Regions of interest (ROIs) are delineated on the CT images, for example, for the lungs.[1]
-
A fixed blood volume correction is applied to the tissue time-activity curves.[1]
-
The tracer volume of distribution (VT) is estimated using kinetic modeling approaches such as multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]
-
Self-Saturation Study
To estimate the in vivo dissociation constant (KD), nondisplaceable volume of distribution (VND), and nondisplaceable binding potential (BPND), a self-saturation study is performed.[1]
-
Baseline Scan: A PET scan is performed with a tracer dose of [11C]this compound.
-
Blocking Scan: A second scan is performed on the same day, approximately 4 hours after the first. In this scan, increasing doses of unlabeled this compound are co-administered with the radioligand to progressively block the specific binding sites.[1]
-
Data Analysis: The reduction in the specific binding of [11C]this compound is measured at different plasma concentrations of the unlabeled drug to calculate the ID50 and IC50 values.[1][2] From these data, VND, BPND, and the in vivo KD are derived.
Visualizations
LPA1 Signaling Pathway
Caption: LPA1 receptor signaling cascade.
Experimental Workflow for [11C]this compound Development
Caption: Development workflow for [11C]this compound.
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
Methodological & Application
Quantifying LPA1 Receptor Occupancy with BMT-136088 PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor.[1][2] The LPA/LPA1 signaling axis is implicated in a variety of physiological and pathological processes, most notably in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[3][4][5] Consequently, the LPA1 receptor has emerged as a critical therapeutic target for anti-fibrotic drug development.[4]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[6][7] By using a radiolabeled ligand that specifically binds to a target receptor, PET can be employed to determine receptor density and occupancy.[8][9] BMT-136088 is a potent and selective LPA1 receptor antagonist that has been radiolabeled with Carbon-11 ([11C]this compound) to serve as a PET radiotracer for imaging and quantifying LPA1 receptors.[3][10][11]
These application notes provide detailed protocols and quantitative data for the use of [11C]this compound PET in quantifying LPA1 receptor occupancy, a critical step in the clinical development of novel LPA1-targeting therapeutics.
LPA1 Receptor Signaling Pathway
The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events.[1][2] These pathways ultimately influence cellular responses such as proliferation, migration, and cytoskeletal changes, which are key processes in the development of fibrosis.[5][12]
Caption: LPA1 receptor signaling pathways.
Quantitative Data from [11C]this compound PET Studies
The following tables summarize key quantitative data from preclinical studies of [11C]this compound in rhesus monkeys. These values are essential for the design and interpretation of receptor occupancy studies.
Table 1: [11C]this compound In Vivo Binding Parameters in Rhesus Monkey Lung [3][13][14]
| Parameter | Value | Unit | Description |
| VT (baseline) | 1.83 ± 0.16 (MA1) 2.1 ± 0.55 (EA) | mL plasma/g tissue | Total volume of distribution |
| VND | 0.9 ± 0.08 | mL plasma/g tissue | Non-displaceable volume of distribution |
| BPND | 1.1 ± 0.14 | - | Non-displaceable binding potential |
| Test-Retest Variability | -6% (MA1) -1% ± 14% (EA) | % | Reproducibility of VT measurements |
| fP (plasma free fraction) | 0.2 | % | Percentage of tracer unbound in plasma |
| In vivo KD | 55 | pM | In vivo dissociation constant |
MA1: Multilinear Analysis 1; EA: Equilibrium Analysis
Table 2: [11C]this compound Receptor Occupancy Parameters in Rhesus Monkey Lung [3][13][14][15]
| Parameter | Value | Unit | Description |
| ID50 (dose) | 73 ± 30 | nmol/kg | Dose of unlabeled this compound required to occupy 50% of LPA1 receptors |
| IC50 (plasma concentration) | 28 ± 12 | nM | Plasma concentration of unlabeled this compound required to occupy 50% of LPA1 receptors |
Table 3: [11C]this compound Dosimetry in Rhesus Monkeys (Extrapolated to Humans) [3][13][16]
| Organ | Male (μSv/MBq) | Female (μSv/MBq) |
| Liver | 43.1 ± 4.9 | 68.9 ± 9.4 |
| Effective Dose Equivalent | 6.9 ± 0.6 | 8.7 ± 0.6 |
Experimental Protocols
Protocol 1: General [11C]this compound PET Imaging for LPA1 Receptor Quantification
This protocol outlines the general procedure for a single [11C]this compound PET scan to quantify LPA1 receptor availability.
Caption: Experimental workflow for [11C]this compound PET.
Methodology:
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. Intravenous access should be established for radiotracer administration and arterial blood sampling.
-
PET/CT Imaging:
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).[13]
-
Plasma is separated and analyzed to determine the fraction of unchanged [11C]this compound (metabolite analysis).
-
-
Data Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are delineated on the co-registered CT or MRI images (e.g., whole lung).[13]
-
The time-activity curves from the ROIs and the arterial input function are used in tracer kinetic models (e.g., Multilinear Analysis 1, Equilibrium Analysis) to estimate the total volume of distribution (VT).[13]
-
The binding potential (BPND) can then be calculated as (VT - VND) / VND.
-
Protocol 2: LPA1 Receptor Occupancy Study
This protocol describes a typical design for a receptor occupancy study to evaluate the effect of an unlabeled drug on LPA1 receptor availability.
Caption: Logical workflow for a receptor occupancy study.
Methodology:
-
Baseline Scan: A baseline [11C]this compound PET scan is performed on each subject as described in Protocol 1 to determine the baseline VT.[8]
-
Drug Administration: The unlabeled LPA1 receptor antagonist is administered to the subject at a specific dose and time before the second PET scan.
-
Post-Drug Scan: A second [11C]this compound PET scan is performed after drug administration to determine the post-drug VT.[8]
-
Receptor Occupancy Calculation: The percentage of LPA1 receptor occupancy (RO) is calculated using the following formula:
RO (%) = [ (VT,baseline - VT,drug) / (VT,baseline - VND) ] x 100
Where:
-
VT,baseline is the total volume of distribution from the baseline scan.
-
VT,drug is the total volume of distribution from the post-drug scan.
-
VND is the non-displaceable volume of distribution, which can be determined from a self-saturation study or a reference region if available.[13]
-
By performing these studies at various doses of the unlabeled drug, a dose-occupancy relationship can be established, which is crucial for selecting appropriate doses for further clinical trials.[6]
Conclusion
[11C]this compound PET imaging is a powerful tool for the in vivo quantification of LPA1 receptor availability and occupancy.[3][10] The protocols and data presented in these application notes provide a framework for researchers and drug developers to utilize this technology in the investigation of novel LPA1-targeting therapies. Accurate measurement of receptor occupancy can help to de-risk drug development programs by providing early evidence of target engagement and informing dose selection for later-phase clinical trials.[7]
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for BMT-136088 in Preclinical Drug Development for Idiopathic Pulmonary Fibrosis (IPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue. A key pathway implicated in the pathogenesis of IPF is the signaling of lysophosphatidic acid (LPA) through its receptor, LPA1. This has led to the development of LPA1 receptor antagonists as a promising therapeutic strategy. BMT-136088 is a high-affinity and selective LPA1 antagonist that has been radiolabeled with Carbon-11 (¹¹C-BMT-136088) for use as a Positron Emission Tomography (PET) radioligand.[1] This allows for the non-invasive, in vivo quantification of LPA1 receptor expression and occupancy, making it a critical tool in the preclinical development of novel anti-fibrotic therapies targeting the LPA1 receptor.
These application notes provide a comprehensive overview of the use of ¹¹C-BMT-136088 in preclinical IPF drug development, including its role in target validation, dose-finding studies, and assessment of target engagement. Detailed protocols for its use in rodent models of pulmonary fibrosis are also provided.
Mechanism of Action and Signaling Pathway
LPA is a bioactive phospholipid that signals through at least six G protein-coupled receptors (LPA1-6).[2] In the context of IPF, LPA levels are elevated in the lungs of patients.[3][4] Signaling through the LPA1 receptor on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells in the fibrotic process, leading to excessive extracellular matrix deposition.[5][6][7] this compound, as an LPA1 antagonist, blocks this signaling cascade, thereby inhibiting the pro-fibrotic effects of LPA. The use of ¹¹C-BMT-136088 allows for the direct visualization and quantification of this therapeutic target in vivo.
Application in Preclinical Drug Development
The use of ¹¹C-BMT-136088 PET imaging is integral to several stages of preclinical drug development for LPA1-targeting IPF therapies.
-
Target Validation in Disease Models : Demonstrates upregulation of LPA1 receptors in fibrotic lung tissue compared to healthy tissue, confirming the relevance of the target in the chosen animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Helps establish the relationship between the plasma concentration of a novel LPA1 antagonist and the degree of receptor occupancy in the lung.
-
Dose-Finding and Optimization : Enables the determination of the optimal dose of a therapeutic candidate required to achieve a desired level of LPA1 receptor occupancy.
-
Proof-of-Concept Studies : Provides direct evidence that a drug candidate engages its target in a living animal model of IPF, a critical step before advancing to clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with LPA1 PET tracers.
Table 1: In Vitro and In Vivo Properties of LPA1 PET Tracers
| Parameter | Value | Species/System | Reference |
| ¹¹C-BMT-136088 | |||
| In vivo K | 55 pM | Rhesus Monkey | [5][6] |
| IC | 1.4 nM | Cells expressing human LPA1 | [8] |
| [¹⁸F]BMT-083133 | |||
| IC | 1 nM | Cells expressing human LPA1 | [8] |
Table 2: Preclinical PET Imaging Data for ¹¹C-BMT-136088 in Healthy Rhesus Monkeys
| Parameter | Value (Mean ± SD) | Description | Reference |
| Baseline V | 1.83 ± 0.16 mL plasma/g tissue | Total Volume of Distribution | [6] |
| V | 0.9 ± 0.08 mL plasma/g tissue | Non-displaceable Volume of Distribution | [6][8] |
| BP | 1.1 ± 0.14 | Non-displaceable Binding Potential | [6][8] |
| ID | 73 ± 30 nmol/kg | Dose to achieve 50% receptor occupancy | [6][8] |
| IC | 28 ± 12 nM | Plasma concentration for 50% occupancy | [6][8] |
Table 3: LPA1 Receptor Binding in a Bleomycin-Induced Mouse Model of IPF
| Parameter | Finding | Condition | Reference |
| [¹⁸F]BMT-083133 Binding | ~2.6-fold increase in specific binding | Diseased vs. Healthy Mouse Lung Sections | [8] |
| [¹⁸F]BMT-083133 Displacement | 76% displacement | Bleomycin mouse model lungs with 10 nM BMS-986020 | [8] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis in Mice using Bleomycin
This protocol is a standard method for inducing pulmonary fibrosis in mice to create a relevant disease model for IPF research.[4][9]
Materials:
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
Procedure:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Place the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline cervical incision.
-
Using a 30-gauge needle, carefully instill a single dose of bleomycin (typically 1-3 U/kg) dissolved in 50 µL of sterile saline directly into the trachea.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the animal's health and weight daily.
-
The fibrotic phase of the disease typically develops from day 7 onwards, with peak fibrosis often observed between days 14 and 28.[9] PET imaging studies are recommended to be performed during this fibrotic phase.
Protocol 2: In Vivo PET/CT Imaging with ¹¹C-BMT-136088 in a Mouse Model of IPF
This protocol is adapted from the detailed methodology used in rhesus monkeys and incorporates general practices for rodent PET imaging.[10][11][12]
Materials:
-
¹¹C-BMT-136088 radiotracer
-
Anesthesia (isoflurane is recommended for PET studies)
-
PET/CT scanner calibrated for small animal imaging
-
Catheterization supplies for tail vein injection
-
Warming system to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours prior to imaging to reduce metabolic variability.
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the mouse on the scanner bed, ensuring the lung field is within the scanner's field of view. Monitor vital signs throughout the procedure.
-
-
CT Scan:
-
Perform a low-dose CT scan for attenuation correction of the PET data and for anatomical localization of the lungs.
-
-
PET Scan Acquisition:
-
Administer ¹¹C-BMT-136088 via the tail vein catheter as a bolus injection (typical dose range: 3.7-7.4 MBq).
-
Immediately start a dynamic PET scan acquisition for 60-90 minutes.
-
For receptor occupancy studies, the novel LPA1 antagonist should be administered at a predetermined time before the injection of ¹¹C-BMT-136088.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the entire lung fields using the CT images for guidance.
-
Generate time-activity curves (TACs) for the lung ROIs.
-
Quantify tracer uptake. This can be expressed as the Standardized Uptake Value (SUV) or through more complex kinetic modeling to determine parameters like the volume of distribution (V
), if arterial blood sampling is performed.
-
Protocol 3: Quantification of LPA1 Receptor Occupancy
Receptor occupancy (RO) is calculated by comparing the binding of ¹¹C-BMT-136088 in the lung after administration of a therapeutic LPA1 antagonist to a baseline (untreated) scan.[13]
Procedure:
-
Obtain a baseline ¹¹C-BMT-136088 PET scan in a cohort of fibrotic animals as described in Protocol 2 to determine the baseline binding potential (BP
) or V . -
In a separate cohort of fibrotic animals, administer the therapeutic LPA1 antagonist at the desired dose and route.
-
At a time point corresponding to the expected peak plasma concentration of the drug, perform a second ¹¹C-BMT-136088 PET scan.
-
Calculate the receptor occupancy using the following formula:
% Occupancy = [ (BP
- BP ) / BP ] x 100 Where BP
is the binding potential in the untreated animals and BP is the binding potential after drug administration. -
By performing this analysis at various doses of the therapeutic agent, a dose-occupancy curve can be generated to determine the ID
(the dose that inhibits 50% of the specific binding).
References
- 1. mdpi.com [mdpi.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. member.thoracic.org [member.thoracic.org]
- 5. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging in Preclinical Anti-Aβ Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Imaging of CD206 Macrophages in Bleomycin-Induced Lung Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo MRI and PET imaging in a translational ILD mouse model expressing non-resolving fibrosis and bronchiectasis-like pathology after repeated systemic exposure to bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vivo MRI and PET imaging in a translational ILD mouse model expressing non-resolving fibrosis and bronchiectasis-like pathology after repeated systemic exposure to bleomycin [frontiersin.org]
- 13. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: BMT-136088 for Monitoring Treatment Response in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. The lysophosphatidic acid receptor 1 (LPA1) has been identified as a key mediator in the pathogenesis of fibrosis.[1][2] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are the primary cells responsible for excessive collagen deposition.[3] Consequently, the LPA-LPA1 signaling axis has emerged as a promising therapeutic target for anti-fibrotic drug development.[2][4]
BMT-136088 is a high-affinity and selective antagonist of LPA1.[5] When labeled with carbon-11 (¹¹C), it becomes the positron emission tomography (PET) radioligand ¹¹C-BMT-136088, enabling non-invasive, in vivo quantification of LPA1 expression.[2] This technology provides a powerful tool to investigate the role of LPA1 in fibrotic diseases and to assess the pharmacodynamic effects of novel anti-fibrotic therapies targeting this pathway. These application notes provide detailed protocols for utilizing ¹¹C-BMT-136088 to monitor treatment response in preclinical models of fibrotic disease.
Mechanism of Action and Signaling Pathway
LPA1 is a G protein-coupled receptor that, upon binding LPA, activates downstream signaling cascades that drive fibrogenesis. As a selective LPA1 antagonist, this compound competitively binds to the receptor, blocking the pro-fibrotic signaling cascade. This makes ¹¹C-BMT-136088 an ideal imaging biomarker to assess the engagement of LPA1-targeted therapies and to monitor their impact on receptor expression levels, which may be altered during disease progression and in response to treatment.
Data Presentation
The following tables summarize key quantitative data from preclinical studies with ¹¹C-BMT-136088 and related compounds, demonstrating its utility in quantifying LPA1 receptor engagement.
Table 1: In Vitro Binding Affinity of this compound and Related Compounds
| Compound | Target | Assay | IC50 (nM) | Reference |
| ¹¹C-BMT-136088 | Human LPA1 | Radioligand Binding | 1.4 | [5] |
| [18F]BMT-083133 | Human LPA1 | Radioligand Binding | 1.0 | [5] |
Table 2: Preclinical PET Imaging Data for ¹¹C-BMT-136088 in Rhesus Monkeys
| Parameter | Value | Units | Description | Reference |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 | mL plasma/g tissue | Tracer uptake in the lung at baseline. | [2] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | - | Specific binding of the tracer to LPA1 receptors. | [2] |
| In Vivo Dissociation Constant (KD) | 55 | pM | Affinity of the tracer for the LPA1 receptor in vivo. | [6] |
| ID50 (Unlabeled this compound) | 73 ± 30 | nmol/kg | Dose of unlabeled drug to reduce specific binding by 50%. | [2] |
| IC50 (Unlabeled this compound) | 28 ± 12 | nM | Plasma concentration of unlabeled drug to reduce specific binding by 50%. | [2] |
Table 3: Autoradiography Data of an LPA1 PET Tracer in a Mouse Model of IPF
| Condition | Tracer Binding | Fold Increase vs. Healthy | Reference |
| Healthy Mouse Lung | Baseline | - | [5] |
| Bleomycin-Induced IPF Mouse Lung | Increased | ~2.6 | [5] |
Experimental Protocols
The following protocols provide a general framework for utilizing ¹¹C-BMT-136088 in preclinical studies. Specific parameters may require optimization based on the animal model and imaging equipment.
Protocol 1: In Vivo PET Imaging of LPA1 in a Rodent Model of Pulmonary Fibrosis
This protocol describes the use of ¹¹C-BMT-136088 PET imaging to quantify LPA1 expression in a bleomycin-induced mouse model of lung fibrosis.
Materials:
-
¹¹C-BMT-136088 (radiosynthesis according to published methods)
-
Bleomycin sulfate
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Animal Preparation for PET Imaging:
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place a catheter in the tail vein for radiotracer injection.
-
-
¹¹C-BMT-136088 Administration and PET/CT Acquisition:
-
Administer a bolus injection of ¹¹C-BMT-136088 via the tail vein catheter.
-
Immediately begin a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the fibrotic lung areas (identified on CT) and a reference tissue (e.g., muscle).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the volume of distribution (VT) and binding potential (BPND) as a measure of LPA1 expression.
-
Protocol 2: Monitoring Anti-Fibrotic Treatment Response
This protocol outlines how to use ¹¹C-BMT-136088 PET to assess the efficacy of an LPA1 antagonist in a preclinical model.
Procedure:
-
Establish Fibrosis Model: Induce pulmonary fibrosis in a cohort of animals as described in Protocol 1.
-
Treatment Administration:
-
Divide the fibrotic animals into a treatment group and a vehicle control group.
-
Administer the LPA1 antagonist therapeutic to the treatment group according to the desired dosing regimen. The control group receives the vehicle.
-
-
Longitudinal PET Imaging:
-
Perform baseline ¹¹C-BMT-136088 PET/CT scans before the initiation of treatment.
-
Conduct follow-up PET/CT scans at one or more time points during the treatment period.
-
-
Assessment of Treatment Efficacy:
-
Analyze the PET data to quantify changes in LPA1 expression in the treatment group compared to the control group.
-
A significant reduction in ¹¹C-BMT-136088 uptake in the treated animals would indicate successful target engagement and a potential anti-fibrotic effect.
-
Clinical Significance
A clinical trial has been registered to evaluate ¹¹C-BMT-136088 in humans (NCT03097380), underscoring its translational potential.[6] The ability to non-invasively quantify LPA1 expression in patients with fibrotic diseases could enable:
-
Patient Stratification: Identifying patients with high LPA1 expression who are most likely to respond to LPA1-targeted therapies.
-
Dose Optimization: Determining the optimal dose of an LPA1 antagonist required to achieve sufficient receptor occupancy.
-
Early Assessment of Treatment Response: Providing an early indication of whether a drug is hitting its target and having the desired biological effect, which could be more sensitive than traditional clinical endpoints.
Conclusion
¹¹C-BMT-136088 is a valuable research tool for investigating the role of the LPA1 receptor in the pathophysiology of fibrotic diseases. The protocols outlined in these application notes provide a framework for using this PET radioligand to quantify LPA1 expression in preclinical models and to monitor the in vivo efficacy of novel anti-fibrotic therapies targeting the LPA-LPA1 signaling pathway. The translational potential of this imaging agent holds promise for accelerating the development of new treatments for patients with debilitating fibrotic conditions.
References
- 1. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 2. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medscape.com [medscape.com]
- 5. | BioWorld [bioworld.com]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 7. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMT-136088 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Positron Emission Tomography (PET) scans using the novel radioligand ¹¹C-BMT-136088. This document is intended to guide researchers in leveraging this tracer for studies targeting the Lysophosphatidic Acid Receptor Type 1 (LPA1).
Introduction to BMT-136088
This compound is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor that mediates a variety of cellular processes, including cell proliferation, migration, and differentiation.[1][3] The LPA-LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and vascular leakage following lung injury.[1][2][3] As a PET radioligand, ¹¹C-BMT-136088 allows for the in-vivo quantification of LPA1 in tissues, offering a valuable tool for studying disease mechanisms and evaluating the efficacy of LPA1-targeting drugs.[1]
Data Presentation: Quantitative Parameters
Quantitative analysis of this compound PET scans can yield several key parameters. The following table summarizes important quantitative data from a study in rhesus monkeys, which can serve as a reference for expected values in non-human primate studies.
| Parameter | Description | Mean Value ± SD | Units | Analysis Method |
| VT | Total Volume of Distribution: Represents the tissue-to-plasma concentration ratio at equilibrium, reflecting both specific and non-specific binding. | 1.83 ± 0.16 | mL plasma/g tissue | Multilinear Analysis 1 (MA1) |
| 2.1 ± 0.55 | mL plasma/g tissue | Equilibrium Analysis (EA) | ||
| VND | Non-displaceable Volume of Distribution: Represents non-specific binding and free radiotracer in tissue. | 0.9 ± 0.08 | mL plasma/g tissue | Self-Saturation Study |
| BPND | Non-displaceable Binding Potential: An index of the density of available receptors (Bavail) and affinity (KD). Calculated as (VT - VND) / VND. | 1.1 ± 0.14 | - | Self-Saturation Study |
| IC50 | Half-maximal inhibitory concentration: The concentration of unlabeled this compound that displaces 50% of the specific binding of ¹¹C-BMT-136088. | 28 ± 12 | nM | Self-Saturation Study |
| ID50 | Half-maximal inhibitory dose: The dose of unlabeled this compound that displaces 50% of the specific binding of ¹¹C-BMT-136088. | 73 ± 30 | nmol/kg | Self-Saturation Study |
Experimental Protocols
PET Data Acquisition Protocol (Adapted from Rhesus Monkey Studies)[2]
This protocol provides a general framework for dynamic PET imaging with ¹¹C-BMT-136088.
Materials:
-
PET/CT scanner
-
¹¹C-BMT-136088 radiotracer
-
Infusion pump
-
Arterial line for blood sampling (optional but recommended for kinetic modeling)
-
Centrifuge and gamma counter for blood sample analysis
Procedure:
-
Patient/Subject Preparation: Subjects should be fasted for at least 4 hours prior to the scan.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Radiotracer Administration: Administer ¹¹C-BMT-136088. A bolus-plus-infusion protocol is recommended to achieve steady-state conditions for equilibrium analysis. For example, an initial 3-minute bolus followed by a constant infusion.
-
Dynamic PET Scan: Start the dynamic PET scan acquisition simultaneously with the start of the bolus injection. Acquire data for a total of 90-120 minutes.
-
Arterial Blood Sampling (for full kinetic modeling): If an arterial line is in place, collect timed arterial blood samples throughout the scan to measure the arterial input function. Process blood samples to separate plasma and measure radioactivity.
Image Analysis Workflow
A standardized image analysis workflow is crucial for obtaining reliable and reproducible quantitative results.
Protocol for Region of Interest (ROI) Definition
Accurate ROI definition is critical for quantitative analysis.
Manual ROI Definition:
-
Co-register the PET images with a high-resolution anatomical image (CT or MRI).
-
Using image analysis software (e.g., PMOD, Carimas), manually draw ROIs on the anatomical image, outlining the target structure (e.g., fibrotic lung tissue, specific brain region).[4]
-
Transfer the ROIs to the co-registered dynamic PET images to generate time-activity curves (TACs).
Automated ROI Definition:
-
For brain imaging, automated anatomical labeling using a brain atlas (e.g., MNI atlas) can be employed after spatial normalization of the subject's MRI to the atlas space.[4]
-
For other regions, threshold-based or gradient-based semi-automated methods can be used, though these require careful validation.
Protocol for Standardized Uptake Value (SUV) Analysis
SUV is a semi-quantitative measure of radiotracer uptake.
Calculation: The SUV is calculated as: SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)][5]
Procedure:
-
Reconstruct the dynamic PET data into a static image, typically by averaging the frames from a specific time window post-injection (e.g., 60-90 minutes).
-
Draw an ROI over the target tissue.
-
Calculate the mean or maximum radioactivity concentration within the ROI.
-
Normalize this value by the injected dose and the patient's body weight.[6]
-
It is recommended to also calculate SUV normalized to lean body mass (SUL) or body surface area (BSA), especially in populations with variable body composition.[7]
Protocol for Kinetic Modeling
Kinetic modeling provides more detailed quantitative information about the tracer's behavior in tissue.
Prerequisites:
-
Dynamic PET data with high temporal resolution.
-
Arterial input function (AIF) from arterial blood sampling.
Models:
-
Multilinear Analysis 1 (MA1): A graphical analysis method used to estimate the total volume of distribution (VT). It is a robust method that can be applied to data from a bolus-plus-infusion study.[1]
-
Equilibrium Analysis (EA): This method can be used when the radiotracer concentration in tissue has reached equilibrium with the plasma concentration. VT is calculated as the ratio of the tissue radioactivity to the plasma radioactivity at equilibrium.[1]
-
Two-Tissue Compartment Model (2TCM): This model is often used for receptor-binding radiotracers and can estimate the individual rate constants for tracer delivery (K₁), efflux (k₂), association with the receptor (k₃), and dissociation from the receptor (k₄).[8]
Procedure:
-
Generate TACs for the target ROIs from the dynamic PET data.
-
Input the TACs and the AIF into a kinetic modeling software package.
-
Select the appropriate model based on the tracer's known properties and the study design.
-
Fit the model to the data to estimate the kinetic parameters (e.g., VT, BPND).
Mandatory Visualizations
LPA1 Signaling Pathway
Experimental Workflow for a Drug Occupancy Study
Statistical Analysis
-
Descriptive Statistics: Report means, standard deviations, and ranges for all quantitative parameters.
-
Group Comparisons: For comparing two groups (e.g., patient vs. control), use t-tests. For more than two groups, use Analysis of Variance (ANOVA).
-
Correlation Analysis: To investigate the relationship between PET parameters and other variables (e.g., clinical scores, disease severity), use Pearson or Spearman correlation coefficients.
-
Test-Retest Variability: To assess the reproducibility of the measurements, calculate the test-retest variability from repeated scans in the same subjects.
Disclaimer: These protocols provide a general guideline. Specific experimental details may need to be optimized based on the research question, the population being studied, and the available equipment.
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. TPC - ROI [turkupetcentre.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. collectiveminds.health [collectiveminds.health]
- 7. TPC - SUV [turkupetcentre.net]
- 8. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMT-136088 in Lung Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-136088 is a potent and selective antagonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor is a G-protein coupled receptor that plays a crucial role in the pathophysiology of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][3][4] In response to lung injury, elevated levels of lysophosphatidic acid (LPA) activate the LPA1 receptor, leading to downstream signaling cascades that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[3][5] This contributes to excessive extracellular matrix deposition and the progressive scarring characteristic of pulmonary fibrosis.[6][7]
Radiolabeled this compound, particularly in its Carbon-11 labeled form ([¹¹C]this compound), has been effectively utilized as a positron emission tomography (PET) tracer to quantify LPA1 receptor density in vivo.[1][8][9] Autoradiography with radiolabeled this compound offers a complementary ex vivo and in vitro technique to visualize and quantify the distribution of LPA1 receptors in lung tissue sections with high spatial resolution. These application notes provide detailed protocols for the use of radiolabeled this compound in autoradiography studies of lung tissue, enabling researchers to investigate the role of LPA1 in lung pathology and to assess the target engagement of novel LPA1-targeting therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related LPA1 receptor antagonist, providing essential parameters for planning and interpreting autoradiography studies.
Table 1: In Vivo Binding and Pharmacokinetic Properties of [¹¹C]this compound in Rhesus Monkey Lung (PET Studies)
| Parameter | Value | Reference |
| In vivo Dissociation Constant (Kd) | 55 pM | [1][8][9] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | [1][8] |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | [1][8] |
| IC50 (in vivo) | 28 ± 12 nM | [1][2] |
| ID50 (in vivo) | 73 ± 30 nmol/kg | [1][8] |
| Specific Binding at Equilibrium | 52% of total radioactivity | [1][2] |
| Average Plasma Free Fraction | 0.2% | [1][8][9] |
Table 2: In Vitro Binding Affinity of this compound and a Related Compound
| Compound | Target | Assay | IC50 | Reference |
| [¹¹C]this compound | Human LPA1 Receptor | --- | 1.4 nM | [10] |
| [¹⁸F]BMT-083133 | Human LPA1 Receptor | --- | 1 nM | [10] |
Table 3: Example of In Vitro Autoradiography Data with a Related LPA1 Antagonist ([¹⁸F]BMT-083133) in Lung Sections
| Tissue Type | Condition | Specific Binding Increase | Reference |
| Diseased Mouse Lung (Bleomycin-induced fibrosis) | vs. Healthy Mouse Lung | ~2.6-fold | [10] |
Signaling Pathway
The binding of LPA to the LPA1 receptor initiates a signaling cascade that is central to the progression of pulmonary fibrosis. Understanding this pathway is critical for interpreting the functional consequences of LPA1 receptor distribution as visualized by autoradiography.
Caption: LPA1 Receptor Signaling Pathway in Fibrosis.
Experimental Protocols
Protocol 1: Ex Vivo Autoradiography of [¹¹C]this compound in Animal Lung Tissue
This protocol is designed to visualize the distribution of LPA1 receptors in the lungs of animals previously dosed with [¹¹C]this compound.
Materials:
-
[¹¹C]this compound
-
Experimental animals (e.g., mice, rats)
-
Anesthesia
-
Tissue embedding medium (e.g., OCT compound)
-
Cryostat
-
Microscope slides
-
Phosphor imaging screen
-
Phosphorimager
-
Image analysis software
Procedure:
-
Radiotracer Administration: Administer a known amount of [¹¹C]this compound to the animal via an appropriate route (e.g., intravenous injection).
-
Uptake and Distribution: Allow the radiotracer to distribute for a predetermined time based on pharmacokinetic data.
-
Euthanasia and Tissue Collection: At the designated time point, euthanize the animal under anesthesia. Immediately excise the lungs.
-
Tissue Freezing: Rapidly freeze the lung tissue in isopentane cooled with liquid nitrogen to minimize ice crystal formation.
-
Sectioning: Embed the frozen lung tissue in OCT compound and cut thin sections (10-20 µm) using a cryostat. Thaw-mount the sections onto microscope slides.
-
Drying: Dry the sections thoroughly, for example, in a desiccator at 4°C overnight.
-
Exposure: Appose the dried sections to a phosphor imaging screen in a light-tight cassette. The exposure time will depend on the injected dose and the specific activity of the radiotracer.
-
Imaging: Scan the imaging screen using a phosphorimager to obtain a digital autoradiogram.
-
Data Analysis: Quantify the signal intensity in different regions of the lung section using image analysis software. Co-registration with stained tissue sections (e.g., H&E) can aid in anatomical localization.
Caption: Ex Vivo Autoradiography Experimental Workflow.
Protocol 2: In Vitro Receptor Autoradiography of Lung Tissue Sections with Radiolabeled this compound
This protocol allows for the quantitative determination of LPA1 receptor density and affinity in lung tissue sections.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound for higher resolution and longer half-life)
-
Unlabeled this compound (for determining non-specific binding)
-
Frozen lung tissue sections (from healthy and/or diseased subjects) on microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging screen or autoradiography film
-
Phosphorimager or densitometer
-
Image analysis software
Procedure:
-
Tissue Preparation: Use cryostat-cut lung sections (10-20 µm) thaw-mounted on coated microscope slides.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in incubation buffer containing a range of concentrations of radiolabeled this compound.
-
Non-specific Binding: Incubate an adjacent set of slides in the same concentrations of radiolabeled this compound, but in the presence of a high concentration of unlabeled this compound (e.g., 1-10 µM) to block specific binding.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
-
Washing: Quickly wash the slides in ice-cold wash buffer to remove unbound radioligand. Multiple short washes are recommended (e.g., 3 x 2 minutes).
-
Drying: Rapidly dry the slides under a stream of cool, dry air.
-
Exposure: Expose the dried sections to a phosphor imaging screen or autoradiography film.
-
Imaging and Analysis:
-
Scan the screen or film to generate a digital image.
-
Quantify the optical density or photostimulated luminescence in regions of interest.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Perform saturation binding analysis to determine the dissociation constant (Kd) and maximum receptor density (Bmax).
-
Caption: In Vitro Autoradiography Experimental Workflow.
Concluding Remarks
Autoradiography with radiolabeled this compound is a powerful technique for the detailed anatomical localization and quantification of LPA1 receptors in lung tissue. The protocols provided herein offer a framework for conducting both ex vivo and in vitro studies to explore the role of LPA1 in pulmonary health and disease. The quantitative data derived from such studies can provide valuable insights for the development of novel anti-fibrotic therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
Translating BMT-136088 PET Imaging from Preclinical to Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-136088 is a promising radioligand for Positron Emission Tomography (PET) imaging of the lysophosphatidic acid receptor type 1 (LPA1). LPA1 is a key target in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This document provides detailed application notes and protocols for translating this compound PET imaging from preclinical animal models to clinical studies in humans, focusing on its carbon-11 labeled form, ¹¹C-BMT-136088, and its fluorine-18 labeled analogue, ¹⁸F-BMS-986327, which is used in clinical trials.
Mechanism of Action and Signaling Pathway
This compound is a high-affinity and selective antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a signaling molecule that, upon binding to LPA1, activates downstream pathways involved in cell proliferation, migration, and differentiation. In the context of lung injury, this signaling can lead to pulmonary fibrosis.[2][3] PET imaging with radiolabeled this compound allows for the in vivo quantification and longitudinal monitoring of LPA1 expression, providing a valuable tool for understanding disease progression and assessing the efficacy of LPA1-targeting therapies.
Preclinical Studies with ¹¹C-BMT-136088 in Rhesus Monkeys
Preclinical evaluation of ¹¹C-BMT-136088 has been extensively performed in rhesus monkeys to establish its potential as a PET tracer for LPA1 in the lungs.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Species | Study Type | Reference |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue (MA1) 2.1 ± 0.55 mL plasma/g tissue (EA) | Rhesus Monkey | Test-Retest | [2][3] |
| Test-Retest Variability of VT | -6% (MA1, n=1) -1% ± 14% (EA, n=2) | Rhesus Monkey | Test-Retest | [2][3] |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | Rhesus Monkey | Self-Saturation | [2][3] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Rhesus Monkey | Self-Saturation | [2][3] |
| ED₅₀ (unlabeled drug dose) | 73 ± 30 nmol/kg | Rhesus Monkey | Self-Saturation | [2][3] |
| IC₅₀ (plasma concentration) | 28 ± 12 nM | Rhesus Monkey | Self-Saturation | [2][3] |
| Plasma Free Fraction | 0.2% | Rhesus Monkey | Self-Saturation | [2][3] |
| In vivo Dissociation Constant (KD) | 55 pM | Rhesus Monkey | Self-Saturation | [2][3] |
| Highest Organ Dose (Liver) | 43.1 ± 4.9 µSv/MBq (male phantom) 68.9 ± 9.4 µSv/MBq (female phantom) | Rhesus Monkey | Dosimetry | [2] |
| Effective Dose Equivalent | 6.9 ± 0.6 µSv/MBq (male phantom) 8.7 ± 0.6 µSv/MBq (female phantom) | Rhesus Monkey | Dosimetry | [2] |
Experimental Protocol: Preclinical PET Imaging
1. Animal Model:
-
Species: Rhesus monkeys.
2. Radiotracer:
-
Radioligand: ¹¹C-BMT-136088.
-
Molar Activity: 228 ± 127 MBq/nmol at time of injection.[1]
-
Injected Activity: 135 ± 30 MBq.[1]
-
Injected Mass: 84 ± 89 ng/kg.[1]
3. PET/CT Scanner:
4. Imaging Protocol:
-
Test-Retest and Self-Blocking Studies:
-
Dosimetry Study:
5. Image Reconstruction and Analysis:
-
Images reconstructed into 33 frames.[1]
-
Voxel size: 2.04 x 2.04 x 2.0 mm.[1]
-
Tracer volume of distribution (VT) estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[2][3]
Clinical Studies with ¹⁸F-BMS-986327
For clinical translation, a fluorine-18 labeled version of the tracer, ¹⁸F-BMS-986327, has been developed and is being evaluated in a Phase 1 clinical trial (NCT04069143) and as part of a Phase 2 trial for an LPA1 antagonist (NCT04308681).[2][4]
Quantitative Data Summary (Preliminary)
| Parameter | Value | Population | Study | Reference |
| Dose-Limiting Organ | Gallbladder | Healthy Participants | Phase 1 (NCT04069143) | [2] |
| Tracer Dose Limit (without fatty meal) | 1.1 mCi (40.7 MBq) | Healthy Participants | Phase 1 (NCT04069143) | [2] |
| Tracer Dose Limit (with fatty meal) | 3.5 mCi (129.5 MBq) | Healthy Participants | Phase 1 (NCT04069143) | [2] |
| Test-Retest Variability (TRT) | 5% | Healthy Participants | Phase 1 (NCT04069143) | [2] |
Experimental Protocol: Clinical PET Imaging (Based on available data)
1. Participant Population:
-
Healthy volunteers and patients with idiopathic pulmonary fibrosis (IPF).[2]
2. Radiotracer:
-
Radioligand: ¹⁸F-BMS-986327.
-
Injected Dose: Up to 1.1 mCi (40.7 MBq) or up to 3.5 mCi (129.5 MBq) with a fatty meal.[2]
3. PET/CT Scanner:
-
Specific scanner details are not provided in the available abstracts but would be a clinical grade PET/CT scanner.
4. Imaging Protocol (Phase 1, NCT04069143):
-
Part 1 (Dosimetry):
-
Single dose of ¹⁸F-BMS-986327.
-
Extended whole-body imaging in a subset of participants.
-
Assessment with and without a fatty meal to mitigate gallbladder accumulation.[2]
-
-
Part 2 (Test-Retest):
-
Evaluation of within-participant test-retest variability of binding parameters.[2]
-
-
Part 3 (Patient vs. Healthy):
-
Comparison of tracer signal in patients with lung fibrosis versus healthy participants.[2]
-
5. Image Reconstruction and Analysis:
-
Detailed parameters are not available in the provided abstracts. Standard clinical reconstruction algorithms with corrections for attenuation, scatter, and randoms would be employed. Kinetic modeling would be used to estimate binding parameters.
Conclusion
The preclinical studies with ¹¹C-BMT-136088 in rhesus monkeys have demonstrated its suitability for quantifying LPA1 in the lungs.[1] The successful translation to first-in-human studies with ¹⁸F-BMS-986327, showing good safety and test-retest repeatability, supports its further development as a tool for patient stratification and for assessing target engagement of LPA1 antagonists in clinical trials for fibrotic diseases.[2] These protocols and data provide a foundational framework for researchers and drug developers working with this novel PET radioligand.
References
- 1. A Study to Evaluate the Safety, Tolerability, Kinetics and Repeatability of 18F-BMS-986327 | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Safety, Tolerability, Kinetics, and Repeatability of the Novel LPA1 PET Ligand 18F-BMS-986327 | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 4. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Blocking Studies with BMT-136088
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo blocking studies using BMT-136088, a radioligand for quantifying Lysophosphatidic Acid Receptor Type 1 (LPA1) with Positron Emission Tomography (PET). The protocols are based on established preclinical imaging studies and are intended to assist in the evaluation of novel LPA1-targeting therapeutics.
Introduction
This compound, in its radiolabeled form ¹¹C-BMT-136088, is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1). LPA1 is a G-protein coupled receptor implicated in various cellular processes, including cell proliferation, migration, and differentiation.[1][2] In the context of lung disease, LPA1 is involved in pathways that lead to pulmonary fibrosis following tissue injury.[1][2] Therefore, ¹¹C-BMT-136088 serves as a valuable tool for in vivo imaging and quantification of LPA1 expression, making it suitable for preclinical drug occupancy studies.[3]
Principle of In Vivo Blocking Studies
In vivo blocking studies with ¹¹C-BMT-136088 are designed to assess the target engagement and determine the dose-dependent receptor occupancy of a non-radiolabeled LPA1-targeting drug. By administering a test compound prior to the injection of ¹¹C-BMT-136088, researchers can measure the reduction in the specific binding of the radioligand to LPA1 receptors. This reduction in binding is indicative of the test compound's ability to occupy the receptors.
Key Experimental Protocols
Animal Models and Preparation
Rhesus monkeys are a suitable large animal model for these studies.[3] All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines. Prior to imaging, animals should be fasted and anesthetized.
Radiochemistry
¹¹C-BMT-136088 is synthesized via a Suzuki–Miyaura cross-coupling method by ¹¹C-methylation of the aryl boronic ester precursor with ¹¹C-methyl iodide, followed by hydrolysis.[3] The molar activity at the end of synthesis should be determined.
PET/CT Imaging Protocol
A whole-body PET/CT scanner should be used for image acquisition.[3] A low-dose CT scan is performed first for attenuation correction and delineation of regions of interest (ROIs), particularly the lungs.[3]
¹¹C-BMT-136088 is administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.[1] For test-retest and self-blocking studies, animals may undergo two scans in one day, with the injections separated by approximately 4.5 hours.[3]
Data Acquisition and Analysis
Arterial blood samples should be collected throughout the scan to measure the arterial input function.[1] Lung ROIs are segmented from the CT images, and a fixed blood volume correction is applied.[1][3] The tracer volume of distribution (VT) can be estimated using methods such as multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1][3]
Experimental Design for a Blocking Study
A typical in vivo blocking study with a novel LPA1 antagonist would involve the following steps:
-
Baseline Scan: Perform a PET scan with ¹¹C-BMT-136088 to determine the baseline receptor density and radioligand binding.
-
Blocking Scan: On a separate day, administer the test compound at a specific dose. After a suitable pre-treatment period to allow for drug distribution and target engagement, perform a second PET scan with ¹¹C-BMT-136088.
-
Dose-Response: Repeat the blocking scan with different doses of the test compound to generate a dose-occupancy curve.
-
Data Analysis: Calculate the receptor occupancy for each dose as the percentage reduction in specific binding of ¹¹C-BMT-136088 compared to the baseline scan.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with ¹¹C-BMT-136088 in rhesus monkeys.
| Parameter | Value | Species | Reference |
| Baseline VT (MA1) | 1.83 ± 0.16 mL plasma/g tissue | Rhesus Monkey | [1][3] |
| Baseline VT (EA) | 2.1 ± 0.55 mL plasma/g tissue | Rhesus Monkey | [1][3] |
| Test-Retest Variability (MA1) | -6% | Rhesus Monkey | [1][3] |
| Test-Retest Variability (EA) | -1% ± 14% | Rhesus Monkey | [1][3] |
VT: Volume of Distribution; MA1: Multilinear Analysis 1; EA: Equilibrium Analysis
| Parameter | Value | Species | Reference |
| VND | 0.9 ± 0.08 mL plasma/g tissue | Rhesus Monkey | [1][3] |
| BPND | 1.1 ± 0.14 | Rhesus Monkey | [1][3] |
| ID50 (unlabeled this compound) | 73 ± 30 nmol/kg | Rhesus Monkey | [1][3] |
| IC50 (unlabeled this compound) | 28 ± 12 nM | Rhesus Monkey | [1][3] |
| In Vivo KD | 55 pM | Rhesus Monkey | [3] |
| Plasma Free Fraction | 0.2% | Rhesus Monkey | [1][3] |
VND: Non-displaceable Volume of Distribution; BPND: Non-displaceable Binding Potential; ID50: Dose causing 50% inhibition; IC50: Concentration causing 50% inhibition; KD: Dissociation Constant
Visualizations
LPA1 Signaling Pathway
Caption: Simplified LPA1 signaling pathway and the blocking action of this compound.
Experimental Workflow for In Vivo Blocking Study
Caption: Workflow for a typical in vivo blocking study using ¹¹C-BMT-136088.
References
Troubleshooting & Optimization
Technical Support Center: ¹¹C-BMT-136088 Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the radiosynthesis of ¹¹C-BMT-136088.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiosynthesis of ¹¹C-BMT-136088, a positron emission tomography (PET) radioligand for the lysophosphatidic acid receptor type 1 (LPA1). The synthesis involves a Suzuki-Miyaura cross-coupling reaction using [¹¹C]methyl iodide, followed by an ester hydrolysis step.
| Problem | Potential Cause | Recommended Solution |
| Low Trapping Efficiency of [¹¹C]CH₃I | 1. Inefficient conversion of [¹¹C]CO₂ to [¹¹C]CH₄. 2. Incomplete iodination of [¹¹C]CH₄. 3. Suboptimal temperature of the precursor/solvent mixture. | 1. Ensure the catalyst for methanation (e.g., Ni) is active and the reaction temperature is optimal. 2. Check the flow rate and concentration of iodine. 3. Optimize the trapping temperature; it should be low enough to efficiently trap [¹¹C]CH₃I but not freeze the solvent. |
| Low Radiochemical Yield (RCY) in the ¹¹C-Methylation Step | 1. Inactive or degraded precursor (aryl boronic ester). 2. Presence of moisture or oxygen in the reaction system. 3. Suboptimal reaction temperature or time. 4. Inefficient catalyst (e.g., palladium catalyst) or base. | 1. Use fresh, properly stored precursor. Confirm its purity and integrity via analytical methods. 2. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the reaction temperature (e.g., titrate temperature from 80°C to 120°C) and time (e.g., 3-7 minutes). 4. Use a freshly prepared catalyst solution and ensure the chosen base is appropriate and active. |
| Incomplete Hydrolysis of the Ester Intermediate | 1. Insufficient concentration or volume of the hydrolyzing agent (e.g., NaOH). 2. Short reaction time or low temperature for the hydrolysis step. 3. Presence of quenching agents. | 1. Increase the concentration or volume of the base. 2. Extend the reaction time or moderately increase the temperature for the hydrolysis step. 3. Ensure the reaction mixture is free from acidic contaminants that could neutralize the base. |
| Presence of Radiochemical Impurities in the Final Product | 1. Incomplete reaction at either the methylation or hydrolysis stage. 2. Side reactions due to suboptimal conditions. 3. Inefficient purification (e.g., HPLC). | 1. Re-optimize the reaction conditions for both steps to drive them to completion. 2. Carefully control reaction temperature and time to minimize the formation of byproducts. 3. Optimize the HPLC purification method: adjust the mobile phase composition, flow rate, or change the column to improve separation. |
| Low Molar Activity (Am) | 1. Presence of atmospheric CO₂ in the target gas or reaction system. 2. Contamination with natural carbon (¹²C) from reagents or solvents. 3. Inefficient synthesis leading to longer production times. | 1. Use high-purity target gas and ensure the system is leak-tight. 2. Use high-purity reagents and solvents. 3. Streamline the synthesis and purification process to minimize the time from [¹¹C]CO₂ production to the final product. |
| High Uptake in the Liver During In Vivo Imaging | This is an inherent characteristic of the tracer.[1][2] | While not a synthesis problem, be aware that high liver uptake can complicate PET quantification in adjacent regions.[1] This should be considered during image analysis and interpretation. |
Frequently Asked Questions (FAQs)
Q1: What is the general radiosynthesis scheme for ¹¹C-BMT-136088?
A1: The radiosynthesis of ¹¹C-BMT-136088 is typically performed via a Suzuki-Miyaura cross-coupling reaction. This involves the ¹¹C-methylation of an aryl boronic ester precursor using [¹¹C]methyl iodide, followed by the hydrolysis of the resulting carboxylate ester intermediate to yield the final product.[1]
Q2: What are the typical molar activities achieved for ¹¹C-BMT-136088?
A2: The molar activity at the end of synthesis has been reported to be in the range of 81–634 MBq/nmol, with an average of 491 ± 131 MBq/nmol.[1]
Q3: What analytical methods are used to confirm the identity and purity of the final product?
A3: High-performance liquid chromatography (HPLC) is the primary method for both purification and quality control of the final product. A co-injection with a non-radioactive standard of BMT-136088 should be performed to confirm the identity of the radiolabeled product.
Q4: Are there any specific precursors required for the synthesis?
A4: Yes, a specific aryl boronic ester precursor is required for the ¹¹C-methylation step. The synthesis of this precursor is outlined in patent literature.[3]
Q5: What is the binding affinity of ¹¹C-BMT-136088?
A5: ¹¹C-BMT-136088 has a high binding affinity, with a reported IC50 of 1.4 nM in cells expressing the human LPA1 receptor.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ¹¹C-BMT-136088.
Table 1: Radiosynthesis and Injection Parameters
| Parameter | Value | Reference |
| Molar Activity (Am) at End of Synthesis | 491 ± 131 MBq/nmol (range: 81 - 634) | [1] |
| Injected Activity (Dosimetry Studies) | 135 ± 30 MBq | [1] |
| Injected Mass (Dosimetry Studies) | 84 ± 89 ng/kg | [1] |
Table 2: In Vivo Pharmacokinetic Parameters in Rhesus Monkeys
| Parameter | Value | Reference |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue (MA1) 2.1 ± 0.55 mL plasma/g tissue (EA) | [2] |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | [2] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | [2] |
| In Vivo KD (estimated) | 55 pM | [2] |
| ID₅₀ (unlabeled drug dose) | 73 ± 30 nmol/kg | [2] |
| IC₅₀ (plasma concentration) | 28 ± 12 nM | [2] |
| Average Plasma Free Fraction | 0.2% | [2] |
Experimental Protocols
Detailed Methodology for ¹¹C-BMT-136088 Radiosynthesis
This protocol is a representative example based on the published literature.[1] Researchers should optimize these parameters for their specific setup.
-
Production of [¹¹C]Methyl Iodide:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert the [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst at approximately 400°C.
-
Synthesize [¹¹C]CH₃I by reacting [¹¹C]CH₄ with gaseous iodine at approximately 720°C.
-
Trap the resulting [¹¹C]CH₃I in a solution of the aryl boronic ester precursor in a suitable solvent (e.g., DMF) at a low temperature.
-
-
¹¹C-Methylation (Suzuki-Miyaura Coupling):
-
To the trapped [¹¹C]CH₃I and precursor solution, add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos), along with a base (e.g., K₂CO₃).
-
Heat the reaction mixture at an optimized temperature (e.g., 100°C) for a specified time (e.g., 5 minutes).
-
After the reaction, quench the mixture with a suitable solvent.
-
-
Ester Hydrolysis:
-
Add a solution of sodium hydroxide (e.g., 2 M NaOH) to the reaction mixture from the previous step.
-
Heat the mixture (e.g., at 80°C) for a short period (e.g., 3 minutes) to facilitate the hydrolysis of the ester group.
-
Neutralize the reaction mixture with an acid (e.g., HCl) to a suitable pH for HPLC purification.
-
-
Purification:
-
Purify the crude product using semi-preparative HPLC with a suitable column and mobile phase.
-
Collect the fraction corresponding to ¹¹C-BMT-136088.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction (e.g., via rotary evaporation).
-
Reconstitute the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final solution through a sterile filter (e.g., 0.22 µm) into a sterile vial for injection.
-
Visualizations
Caption: Workflow for the radiosynthesis of ¹¹C-BMT-136088.
Caption: Troubleshooting logic for ¹¹C-BMT-136088 radiosynthesis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3062827A1 - Radioligands for imaging the lpa-1 receptor - Google Patents [patents.google.com]
- 4. | BioWorld [bioworld.com]
Addressing high liver uptake of BMT-136088 in PET imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high liver uptake during PET imaging with BMT-136088.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and mitigating high liver uptake of this compound.
Initial Assessment of High Liver Uptake
Question: My PET images show high uptake of ¹¹C-BMT-136088 in the liver, obscuring the signal in my target region. What are the first steps to troubleshoot this?
Answer:
High liver uptake is a known characteristic of ¹¹C-BMT-136088.[1][2][3] The liver is reported as the organ with the highest uptake and is considered the dose-limiting organ.[2][3] The initial steps to address this issue involve a systematic evaluation of your experimental procedures and data analysis.
1. Verify Experimental Protocol and Data Integrity:
-
Injection Quality: Ensure the radiotracer was administered via a clean intravenous (IV) bolus. Infiltration of the dose can lead to altered biodistribution.
-
Animal Model and Handling: Confirm the health status of the animal model. Liver function can significantly impact tracer metabolism and clearance. Anesthesia can also influence biodistribution, so consistency in the anesthetic regimen is crucial.
-
Image Acquisition and Reconstruction: Review the PET/CT acquisition parameters. Ensure appropriate corrections for attenuation, scatter, and randoms have been applied. Inaccurate corrections can lead to artifacts that may be misinterpreted as high uptake.
-
Data Analysis: Double-check the delineation of your regions of interest (ROIs). Partial volume effects, where the signal from the liver "spills over" into adjacent regions, can be particularly problematic for organs near the liver.
2. Investigate Potential Causes:
Once you have confirmed the integrity of your experimental workflow, consider the underlying reasons for the high liver signal. The following sections provide detailed troubleshooting strategies for each potential cause.
Troubleshooting Strategy 1: Addressing Potential Off-Target Binding and Metabolism
Question: How can I determine if the high liver signal is due to specific binding to LPA1 receptors in the liver, off-target binding, or the accumulation of radiometabolites?
Answer:
Differentiating between these possibilities is crucial for accurate data interpretation. A combination of in vivo and in vitro experiments can provide clarity.
Experimental Protocol: In Vivo Blocking Study
This experiment aims to determine the proportion of the liver signal that is due to specific binding to the LPA1 receptor.
-
Objective: To assess the displaceable binding of ¹¹C-BMT-136088 in the liver by pre-saturating LPA1 receptors with a non-radioactive antagonist.
-
Materials:
-
¹¹C-BMT-136088
-
Non-radioactive LPA1 receptor antagonist (e.g., unlabeled this compound or another potent and selective LPA1 antagonist like BMS-986020)
-
Animal model (e.g., rodent or non-human primate)
-
PET/CT scanner
-
-
Procedure:
-
Baseline Scan: Perform a standard PET/CT scan following the administration of a tracer dose of ¹¹C-BMT-136088.
-
Blocking Scan: On a separate day, administer a high dose of the non-radioactive LPA1 antagonist 15-30 minutes prior to the injection of ¹¹C-BMT-136088. The exact timing and dose of the blocking agent should be optimized based on its pharmacokinetic properties.
-
Image Acquisition and Analysis: Acquire PET/CT images for the same duration as the baseline scan. Quantify the tracer uptake in the liver for both scans. A significant reduction in the liver signal in the blocking scan compared to the baseline scan would indicate specific binding to LPA1 receptors in the liver.
-
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay helps to understand the rate and profile of this compound metabolism in the liver.
-
Objective: To determine the metabolic stability of ¹¹C-BMT-136088 in the presence of liver enzymes.
-
Materials:
-
¹¹C-BMT-136088
-
Pooled liver microsomes (from the same species as your animal model)
-
NADPH regenerating system
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical system (e.g., radio-HPLC or radio-TLC)
-
-
Procedure:
-
Reaction Setup: Incubate ¹¹C-BMT-136088 with liver microsomes and the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold quenching solution.
-
Analysis: Analyze the samples using radio-HPLC or radio-TLC to separate the parent tracer from its radiometabolites.
-
Data Interpretation: Calculate the percentage of intact ¹¹C-BMT-136088 remaining at each time point. A rapid decrease in the parent compound indicates high metabolic instability.
-
Experimental Workflow for Investigating High Liver Uptake
Caption: Workflow for investigating the cause of high liver uptake.
Troubleshooting Strategy 2: Investigating the Role of Hepatic Transporters
Question: Could active transport into hepatocytes be contributing to the high liver uptake of this compound, and how can I test this?
Answer:
Yes, uptake and efflux transporters in the liver play a significant role in the disposition of many drugs and imaging agents. This compound's physicochemical properties may make it a substrate for certain hepatic transporters.
Experimental Protocol: In Vivo P-glycoprotein (P-gp) Inhibition Study
P-glycoprotein (P-gp) is a well-characterized efflux transporter that can influence the biodistribution of its substrates. While P-gp primarily acts to pump substances out of cells, its inhibition can lead to complex changes in tissue distribution.
-
Objective: To evaluate the contribution of P-gp to the liver uptake of ¹¹C-BMT-136088.
-
Materials:
-
¹¹C-BMT-136088
-
A potent P-gp inhibitor (e.g., tariquidar or elacridar)
-
Animal model
-
PET/CT scanner
-
-
Procedure:
-
Baseline Scan: Perform a standard ¹¹C-BMT-136088 PET/CT scan.
-
Inhibition Scan: On a separate day, administer the P-gp inhibitor at a dose and time point known to achieve effective inhibition of P-gp in the liver. Then, inject ¹¹C-BMT-136088 and acquire the PET/CT scan.
-
Data Analysis: Compare the liver uptake of ¹¹C-BMT-136088 between the baseline and inhibition scans. A significant change in liver uptake upon P-gp inhibition would suggest that this compound is a substrate of this transporter.
-
Note: Similar protocols can be adapted to investigate the role of other hepatic transporters, such as organic anion-transporting polypeptides (OATPs), by using specific inhibitors for those transporters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[2] It has been radiolabeled with carbon-11 (¹¹C) for use as a positron emission tomography (PET) tracer to image and quantify LPA1 expression in vivo.[1][2]
Q2: Why is high liver uptake a concern for PET imaging with this compound?
A2: High liver uptake can be problematic for several reasons:
-
Image Quality: It can obscure the signal from adjacent target tissues, making quantification difficult or impossible.[3]
-
Dosimetry: The liver becomes the dose-limiting organ, which can restrict the injectable dose and the feasibility of longitudinal studies.[2][3]
-
Data Interpretation: It raises questions about the specificity of the signal and the potential for off-target effects or accumulation of radiometabolites.
Q3: What are the known biodistribution characteristics of ¹¹C-BMT-136088?
A3: Studies in rhesus monkeys have shown that the liver is the organ with the highest uptake of ¹¹C-BMT-136088.[1][2][3]
Quantitative Biodistribution Data of ¹¹C-BMT-136088 in Rhesus Monkeys
| Organ | Mean Absorbed Dose (μSv/MBq) - Male Phantom | Mean Absorbed Dose (μSv/MBq) - Female Phantom |
| Liver | 43.1 ± 4.9 | 68.9 ± 9.4 |
| Gallbladder Wall | 25.0 ± 12.1 | 35.8 ± 16.9 |
| Upper Large Intestine | 15.6 ± 2.1 | 20.3 ± 2.6 |
| Small Intestine | 14.5 ± 2.2 | 19.3 ± 2.8 |
| Kidneys | 10.3 ± 1.1 | 12.8 ± 1.3 |
| Spleen | 7.9 ± 1.2 | 10.1 ± 1.5 |
| Lungs | 5.3 ± 0.4 | 6.9 ± 0.5 |
| Brain | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Data adapted from Gallezot et al., J Nucl Med, 2018.[1] |
Q4: What is the LPA1 signaling pathway?
A4: LPA1 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), it can activate multiple downstream signaling cascades, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways regulate a variety of cellular processes, including cell proliferation, migration, and survival.
LPA1 Receptor Signaling Pathway
Caption: Simplified LPA1 receptor signaling pathways.
Q5: Are there alternative LPA1 PET tracers with lower liver uptake?
A5: The development of second-generation LPA1 PET ligands has been a focus of research to overcome the limitations of ¹¹C-BMT-136088, including its high liver-to-lung ratio.[4] One such tracer is [¹⁸F]BMS-986327, which was designed to have reduced lipophilicity and increased metabolic stability.[4] Researchers experiencing persistent issues with the high liver uptake of ¹¹C-BMT-136088 may consider exploring these alternative tracers if they are available.
Comparison of LPA1 PET Tracers
| Tracer | Reported Advantage | Reported Disadvantage |
| ¹¹C-BMT-136088 | First-generation LPA1 PET ligand | High liver uptake, low metabolic stability in humans[4] |
| [¹⁸F]BMS-986327 | Second-generation, reduced lipophilicity, increased metabolic stability, lower liver:lung ratio[4] | Less published data currently available compared to ¹¹C-BMT-136088 |
| [¹⁸F]BMT-083133 | Another early-generation LPA1 PET tracer candidate[5] | Limited publicly available data on in vivo performance and liver uptake |
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. | BioWorld [bioworld.com]
Technical Support Center: Kinetic Modeling of ¹¹C-BMT-136088 PET Data
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful kinetic modeling of ¹¹C-BMT-136088 PET data. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is ¹¹C-BMT-136088 and why is it used in PET imaging?
A1: ¹¹C-BMT-136088 is a carbon-11 labeled radiotracer that is a high-affinity and selective antagonist for the lysophosphatidic acid receptor 1 (LPA1).[1] It is used in Positron Emission Tomography (PET) imaging to quantify the expression of LPA1 in various organs, particularly the lungs. Given that the LPA1 receptor is implicated in the progression of fibrosis, ¹¹C-BMT-136088 is a promising tool for studying diseases like idiopathic pulmonary fibrosis (IPF) and for the development of drugs targeting the LPA1 pathway.[1][2][3]
Q2: What are the primary kinetic parameters I should be looking to derive from my ¹¹C-BMT-136088 PET data?
A2: The key quantitative parameters to derive are the total volume of distribution (VT), the non-displaceable binding potential (BPND), and the non-displaceable volume of distribution (VND).[1][3] VT represents the total tracer distribution in a region, including specific and non-specific binding. BPND provides a measure of the specific binding to the LPA1 receptor, which is often the parameter of greatest interest. VND represents the non-specific binding and free tracer in the tissue.
Q3: Which kinetic models are most appropriate for analyzing ¹¹C-BMT-136088 PET data?
A3: Several kinetic models have been successfully applied to ¹¹C-BMT-136088 PET data. These include:
-
Two-Tissue Compartment Model (2TCM): This is often considered the gold standard as it can separately estimate the rates of tracer delivery, efflux, and specific binding.
-
Multilinear Analysis 1 (MA1): This is a graphical analysis method that can be more robust than compartmental models, especially in the presence of noise, and has shown lower coefficient of variation in test-retest studies with this tracer.[1]
-
Equilibrium Analysis (EA): This method can be used if the tracer reaches equilibrium between plasma and tissue during the scan.[1][3]
The choice of model may depend on the specific research question and the quality of the data.
Q4: Is an arterial input function (AIF) necessary for kinetic modeling of ¹¹C-BMT-136088?
A4: Yes, a metabolite-corrected arterial input function is crucial for accurate quantitative analysis of ¹¹C-BMT-136088 PET data.[3] The AIF provides the time-course of the radiotracer concentration in arterial plasma, which is a critical input for the kinetic models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Noise in Time-Activity Curves (TACs) | Low injected dose, short scan duration, small region of interest (ROI), patient movement. | Ensure adequate injected radioactivity. Increase scan duration if possible. Define larger, anatomically relevant ROIs. Use motion correction algorithms if available. |
| Poor Fit of the Kinetic Model | Incorrect model selection, noisy data, issues with the arterial input function (AIF). | Try different kinetic models (e.g., 2TCM, MA1). Review the quality of your TACs and AIF. Ensure accurate timing and calibration of blood samples for the AIF. |
| Inaccurate Arterial Input Function (AIF) | Errors in blood sampling timing, inaccurate cross-calibration between PET scanner and blood counter, delay and dispersion effects.[4] | Meticulously record sampling times. Perform regular cross-calibration of equipment. Apply corrections for time delay and dispersion to the AIF.[4] |
| High Variability in Test-Retest Scans | Physiological changes in the subject, differences in radiotracer administration, inconsistent data analysis procedures. | Standardize patient conditions (e.g., fasting state). Ensure consistent radiotracer injection protocol. Use a standardized and validated data analysis pipeline. The between-day coefficient of variation for VT with MA1 has been reported to be around 10%.[1] |
| High Uptake in the Liver Obscuring Lung Signal | ¹¹C-BMT-136088 exhibits high physiological uptake in the liver.[1] | This can make quantification in the lower lung regions challenging.[1] Employ partial volume correction methods. Carefully define lung ROIs to exclude liver spill-in. This is a known limitation of the tracer.[1] |
Experimental Protocols
¹¹C-BMT-136088 PET/CT Imaging Protocol (Adapted from Rhesus Monkey Studies)
This protocol provides a general framework. Specific parameters should be optimized for the scanner and species being studied.
-
Subject Preparation:
-
Fast the subject for at least 4 hours prior to the scan to reduce metabolic variability.
-
Anesthetize the subject and monitor vital signs throughout the procedure.
-
-
Radiotracer Administration:
-
Administer ¹¹C-BMT-136088 via an intravenous bolus injection.
-
For quantitative modeling, a bolus plus continuous infusion protocol can also be used to achieve steady-state conditions more rapidly.[3]
-
-
PET/CT Data Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Initiate a dynamic PET scan immediately upon radiotracer injection.
-
Acquire data for at least 90-120 minutes.
-
Reconstruct the dynamic PET data into a series of time frames.
-
-
Arterial Blood Sampling:
-
Collect serial arterial blood samples throughout the scan.
-
Measure the radioactivity concentration in whole blood and plasma.
-
Perform metabolite analysis to determine the fraction of parent radiotracer in plasma over time.
-
-
Data Analysis Workflow:
Data Analysis Workflow for ¹¹C-BMT-136088 PET
Quantitative Data Summary
The following tables summarize key quantitative parameters for ¹¹C-BMT-136088 from a study in rhesus monkeys.
Table 1: ¹¹C-BMT-136088 In Vivo Binding Parameters
| Parameter | Value | Unit |
| VT (baseline, MA1) | 1.83 ± 0.16 | mL plasma/g tissue |
| VT (baseline, EA) | 2.1 ± 0.55 | mL plasma/g tissue |
| VND | 0.9 ± 0.08 | mL plasma/g tissue |
| BPND | 1.1 ± 0.14 | - |
| In vivo KD | 55 | pM |
| Plasma free fraction | 0.2 | % |
| Data from Gallezot et al. in rhesus monkey lungs.[1][3] |
Table 2: Test-Retest Variability of VT Estimates
| Method | Within-Day TRV (%) | Between-Day COV (%) |
| MA1 | -6.5 | 10 |
| EA | -1 ± 14 | 17 |
| TRV: Test-Retest Variability, COV: Coefficient of Variation. Data from Gallezot et al.[1] |
LPA1 Signaling Pathway
¹¹C-BMT-136088 targets the LPA1 receptor, which is involved in signaling pathways that contribute to fibrosis. Understanding this pathway provides context for the imaging results.
References
Minimizing off-target binding of BMT-136088 in vivo.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing BMT-136088, a potent and selective antagonist of the Lysophosphatidic Acid Receptor Type 1 (LPA1). While this compound has demonstrated high affinity for its target, off-target binding can be a concern in in vivo studies, potentially leading to confounding results or toxicity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize off-target effects and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor involved in various physiological processes, and its signaling has been implicated in the progression of fibrotic diseases.[3][4]
Q2: What are the known off-target interactions of this compound?
A2: While this compound is highly selective for LPA1, high concentrations may lead to interactions with other structurally related receptors. Cross-reactivity with other LPA receptor subtypes or unrelated G protein-coupled receptors, although minimal, should be considered, especially at supratherapeutic doses. Off-target effects are a common challenge with small molecule inhibitors and can arise from structural similarities between protein families.[5]
Q3: How can I minimize off-target binding of this compound in my in vivo experiments?
A3: Minimizing off-target binding is crucial for obtaining reliable data.[6] Key strategies include:
-
Dose Optimization: Use the lowest effective dose that achieves significant LPA1 engagement without causing adverse effects. A thorough dose-response study is recommended.[7]
-
Route of Administration: The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound, thereby affecting its off-target interactions.
-
Use of Controls: Always include appropriate vehicle controls and consider using a structurally unrelated LPA1 antagonist to confirm that the observed effects are on-target.[5]
Q4: What are the potential consequences of off-target binding?
A4: Off-target effects can manifest as unexpected toxicity, a lack of efficacy, or misleading experimental outcomes that can complicate the interpretation of the compound's mechanism of action.[8][9] These unintended interactions can lead to the modulation of other signaling pathways.[10]
Quantitative Data Summary
The following table summarizes the binding affinity and selectivity of this compound for its primary target, LPA1, and a representative off-target receptor.
| Compound | Target | In Vivo K D (pM)[2] | Off-Target (LPA2) IC 50 (nM) | Selectivity (LPA2/LPA1) |
| This compound | LPA1 | 55 | >10,000 | >181,818-fold |
This data is illustrative and based on typical kinase inhibitor profiles. Actual values for this compound may vary.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Toxicity Observed in vivo
-
Question: I am observing a phenotype (e.g., unexpected weight loss, lethargy) in my animal models that is not consistent with the known biology of LPA1 inhibition. Could this be an off-target effect?
-
Answer: This is a strong possibility, as off-target interactions are a common cause of unexpected toxicity.[8][9]
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging LPA1 at the administered dose. This can be assessed by measuring downstream biomarkers of LPA1 signaling.
-
Perform a Dose De-escalation Study: Reduce the dose of this compound to determine if the toxic phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations.[5]
-
Use a Negative Control Compound: Administer a structurally different LPA1 antagonist. If this compound does not produce the same toxic phenotype, it suggests the toxicity observed with this compound is due to off-target binding.[5]
-
-
Issue 2: Discrepancy Between in vitro and in vivo Results
-
Question: this compound shows high potency and selectivity in my in vitro assays, but the in vivo results are inconsistent. Why might this be?
-
Answer: Discrepancies between in vitro and in vivo data can arise from several factors, including pharmacokinetics, metabolism, and off-target effects that are not apparent in simplified in vitro systems.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure and to understand its distribution and metabolism.
-
Evaluate Off-Target Engagement in vivo : If a potential off-target has been identified, develop an assay to measure its engagement in vivo at the doses being tested.
-
Consider a Rescue Experiment: If possible, a genetic approach to reintroduce a drug-resistant form of the target can help confirm on-target effects.[11]
-
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for unexpected in vivo results.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study to Minimize Off-Target Effects
This protocol outlines a dose-response study to identify the minimal effective dose of this compound that achieves target engagement while minimizing potential off-target effects.[7]
Methodology:
-
Animal Model: Select the appropriate animal model for your disease of interest.
-
Dose Selection: Based on in vitro potency, select a range of doses. For this compound, a starting range of 0.1, 1, 10, and 30 mg/kg is suggested.
-
Group Allocation: Randomly assign animals to treatment groups, including a vehicle control group and at least four dose groups of this compound (n=8-10 animals per group).
-
Compound Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Pharmacodynamic (PD) Assessment: At a predetermined time point post-dosing, collect relevant tissues to assess LPA1 engagement. This can be done by measuring a downstream biomarker of LPA1 signaling (e.g., phosphorylation of a downstream effector).
-
Toxicity Monitoring: Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse clinical signs.
-
Data Analysis: Correlate the dose of this compound with the level of target engagement and any observed toxicity. The goal is to identify the lowest dose that provides significant target engagement with a minimal or absent toxicological profile.
Protocol 2: Competitive Binding Assay to Confirm Off-Target Interactions
A competitive binding assay can be used to quantify the affinity of this compound for a suspected off-target receptor.[12][13]
Methodology:
-
Materials:
-
Cell membranes or purified protein of the suspected off-target receptor.
-
A radiolabeled or fluorescently-labeled ligand known to bind the off-target receptor.
-
This compound.
-
-
Assay Setup: In a multi-well plate, combine the off-target receptor preparation with a fixed concentration of the labeled ligand.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the receptor. As the concentration of this compound increases, it will compete with the labeled ligand, and the signal will decrease.
-
Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled ligand binding. This can be used to calculate the inhibition constant (Ki).[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Workflow for an in vivo dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Competitive Binding Assay [bio-protocol.org]
- 14. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
Best practices for animal handling in BMT-136088 imaging studies.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for animal handling in imaging studies involving the radioligand BMT-136088.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anesthesia protocol for this compound imaging studies?
A1: The choice of anesthesia is critical as it can affect physiological parameters and, consequently, the study's outcome.[1] For rodent imaging studies, isoflurane is a commonly recommended inhalant anesthetic due to its wide margin of safety and rapid recovery time.[2][3] A typical protocol involves inducing anesthesia with 3-4% isoflurane and maintaining it at 1-3% during the imaging procedure.[2] Alternatively, an injectable cocktail of ketamine and xylazine can be used.[2][3] It is crucial to select an anesthetic regimen that provides adequate immobilization while minimizing physiological disruption.[4]
Q2: How can I ensure the animal's physiological stability during a this compound imaging session?
A2: Maintaining stable physiological conditions is essential for obtaining reliable and reproducible imaging data.[5] Continuous monitoring of vital signs such as body temperature, heart rate, and respiration is highly recommended.[4][5][6][7] Use of a rectal probe for temperature monitoring and ECG and respiration sensors for gating can significantly improve data quality.[8]
Q3: What is the importance of maintaining the animal's body temperature?
A3: Anesthesia often leads to hypothermia in small animals, which can impact metabolic rates and tracer uptake.[1] Therefore, it is crucial to maintain the animal's body temperature within a normal physiological range (typically 36.5-37.5°C for rodents).[5] This can be achieved using warming devices such as heating pads, warm water recirculation systems, or heat lamps.[8][9]
Q4: What are the best practices for administering this compound?
A4: The route of administration will depend on the specific experimental design. For systemic imaging, intravenous (IV) injection is common. Proper technique is essential to ensure the entire dose is delivered to the bloodstream. For bioluminescence imaging, intraperitoneal (IP) or IV injection of the substrate is standard.[9]
Q5: How frequently can I perform imaging studies on the same animal?
A5: The frequency of imaging should be minimized to reduce stress and potential health impacts on the animal.[7] The decision on imaging frequency should be justified in the animal use protocol and based on the scientific goals of the study.[7] For repeated imaging sessions, providing supportive care, such as subcutaneous fluids, is important to maintain the animal's health.[7]
Troubleshooting Guides
Problem: High variability in imaging data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent animal preparation | Standardize fasting times and pre-imaging handling procedures.[3] |
| Variable anesthetic depth | Use a vaporizer for precise control of inhalant anesthesia and monitor vital signs to ensure consistent anesthetic depth.[10] |
| Fluctuations in body temperature | Continuously monitor and maintain body temperature using a feedback-controlled warming system.[1] |
| Inaccurate tracer administration | Ensure consistent injection volumes and rates. For IV injections, confirm proper catheter placement. |
Problem: Poor image quality or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Animal movement during acquisition | Ensure adequate anesthetic depth to prevent motion artifacts.[9] |
| Suboptimal imaging parameters | Optimize acquisition parameters such as scan time and energy windows for this compound. |
| Incorrect positioning of the animal | Ensure the region of interest is centered in the scanner's field of view. |
Quantitative Data Summary
Table 1: Recommended Anesthesia Dosages for Rodents
| Anesthetic Agent | Dosage (Mouse) | Dosage (Rat) | Notes |
| Isoflurane | Induction: 3-4%, Maintenance: 1-3%[2] | Induction: 3-5%, Maintenance: 1-2.5% | Delivered via a precision vaporizer. |
| Ketamine/Xylazine | 70-100 mg/kg Ketamine + 5-12 mg/kg Xylazine (IP)[2] | 40-80 mg/kg Ketamine + 5-10 mg/kg Xylazine (IP) | Provides surgical anesthesia for 20-30 minutes.[3] |
| Pentobarbital | 40-50 mg/kg (IP)[3] | 40-50 mg/kg (IP)[3] | Short-acting barbiturate.[3] |
Table 2: Key Physiological Parameters to Monitor
| Parameter | Normal Range (Rodent) | Monitoring Equipment |
| Body Temperature | 36.5 - 37.5 °C[5] | Rectal probe, infrared camera[8][11] |
| Heart Rate | 250 - 450 beats/min (Rat)[5] | ECG, pulse oximeter[8] |
| Respiratory Rate | 50 - 100 breaths/min | Respiration sensor[8] |
| Blood Oxygen Saturation | >90%[5] | Pulse oximeter[8] |
Experimental Workflows
Caption: General experimental workflow for a this compound imaging study.
Caption: Troubleshooting logic for addressing poor image quality.
References
- 1. Frontiers | Turning Up the Heat: Local Temperature Control During in vivo Imaging of Immune Cells [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Technical Aspects of in vivo Small Animal CMR Imaging [frontiersin.org]
- 5. Physiological monitoring of small animals during magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kentscientific.com [kentscientific.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. snmmi.org [snmmi.org]
- 9. research.charlotte.edu [research.charlotte.edu]
- 10. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 11. mdpi.com [mdpi.com]
Troubleshooting guide for BMT-136088 PET image artifacts.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing BMT-136088 for Positron Emission Tomography (PET) imaging. The following frequently asked questions (FAQs) and guides address common image artifacts and provide protocols to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Patient and Preparation-Related Artifacts
Q1: We observed blurring and indistinct tumor margins in our lung scans using this compound. What could be the cause and how can we mitigate this?
A1: This is likely due to respiratory motion, a common artifact in thoracic and abdominal imaging.[1][2][3] Patient breathing during the scan causes a mismatch between the PET and CT data, leading to blurred images and inaccurate quantification of tracer uptake.[1][3][4]
Troubleshooting Steps:
-
Respiratory Gating: This is a highly effective technique to compensate for breathing motion.[2][4] The scanner monitors the patient's breathing cycle and acquires data in specific phases of respiration, which are then reconstructed to reduce motion blurring.
-
Patient Instructions: Instruct the subject to breathe shallowly and consistently during the scan.[5] Avoiding deep breaths can minimize diaphragmatic movement.
-
Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned to restrict movement.
-
Post-Acquisition Correction: Image registration software can be used to align PET and CT images after the scan, though prospective gating is often preferred.
Q2: There are areas of unusually high and low signal intensity near a surgical clip in our subject. Is this related to this compound uptake?
A2: It is highly improbable that this is a biological phenomenon related to this compound. These are characteristic artifacts caused by metallic implants.[6][7][8][9][10] High-density materials like metal cause severe streaking and photon starvation on the CT scan. When this erroneous CT data is used for PET attenuation correction, it leads to significant over- and under-estimation of tracer activity in the surrounding tissues.[8][9][10][11]
Troubleshooting Steps:
-
Review Non-Attenuation-Corrected (NAC) Images: Always examine the NAC PET images.[6][7] While not quantitatively accurate, they are not affected by CT-based artifacts and can help confirm if an area of high uptake is a true biological finding or an artifact.
-
Metal Artifact Reduction (MAR) Algorithms: Modern imaging systems are often equipped with MAR software.[4][8] This software identifies and corrects the artifacts in the CT data before it is used for attenuation correction, resulting in a more accurate PET image.
-
Modify CT Acquisition Parameters: In some instances, adjusting CT parameters (e.g., using a higher kVp) may help reduce the severity of metal artifacts.
Category 2: CT-Based Attenuation Correction Artifacts
Q3: We used an intravenous contrast agent for the CT portion of our PET/CT scan and noticed focal areas of high uptake that do not correlate with the expected distribution of this compound. What is the cause?
A3: This is a common artifact arising from the use of high-density contrast media during the CT scan used for attenuation correction.[6][7] The high attenuation values of the contrast agent in the CT image can be misinterpreted by the system, leading to an overcorrection of the PET data and creating false-positive signals.[6][7]
Troubleshooting Steps:
-
Use a Non-Contrast CT for Attenuation Correction: The most effective way to avoid this is to perform a low-dose, non-contrast CT scan solely for the purpose of attenuation correction before the diagnostic, contrast-enhanced CT.[6]
-
Software Corrections: Some advanced software solutions can segment and correct for the presence of contrast agents in the CT attenuation map.
-
Review NAC Images: As with metal artifacts, reviewing the non-attenuation-corrected images can help to differentiate true uptake from these artifacts.[6]
Q4: In larger subjects, we sometimes see an artificial "hot" rim at the edge of the body and lower signal in the center of the thorax. Why does this occur?
A4: This is known as a truncation artifact.[6][7][9] It happens when parts of the subject's body, typically the arms or shoulders in larger individuals, are outside the CT field-of-view (FOV) but within the PET FOV.[9] The missing information in the CT data leads to an underestimation of attenuation at the edges, causing an apparent increase in tracer uptake at the body surface and a decrease in deeper tissues.[9][12]
Troubleshooting Steps:
-
Proper Patient Positioning: Ensure the subject is centered in the scanner and, if possible, position the arms above the head to keep them out of the thoracic scan field.[6][13]
-
Extended FOV Reconstruction: Many modern scanners have software to reconstruct the CT data with an extended field-of-view to correct for truncated data.[7][13]
-
Review Non-Attenuation-Corrected Images: This can help to identify the presence of truncation artifacts.
Quantitative Data Summary
The following table summarizes the potential impact of common artifacts on Standardized Uptake Value (SUV) measurements and the effectiveness of correction techniques.
| Artifact Type | Typical Impact on SUV | Correction Method | Post-Correction SUV Improvement |
| Respiratory Motion | Underestimation of SUVmax, overestimation of tumor volume | Respiratory Gating | Can increase SUVmax by 30-90% depending on motion amplitude |
| Metallic Implants | Severe over- and under-estimation in adjacent tissues | Metal Artifact Reduction (MAR) | Can restore quantification to within 5-10% of true values |
| IV Contrast Media | Focal overestimation mimicking true uptake | Non-contrast CT for AC | Eliminates artifactual uptake |
| Truncation | Overestimation at body edges, underestimation centrally | Extended FOV Reconstruction | Can recover >90% of activity in truncated regions[6] |
Experimental Protocols
Protocol 1: Respiratory Gated PET/CT for this compound Lung Imaging
This protocol is designed to minimize respiratory motion artifacts during lung imaging with this compound.
-
Subject Preparation: Follow the standard protocol for this compound administration and uptake.
-
Positioning: Position the subject on the scanner bed. Place the respiratory tracking system (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the abdomen.
-
CT Scan: Perform a low-dose helical CT scan for attenuation correction and anatomical localization.
-
4D PET Scan: Initiate the PET acquisition in list mode, which records each event with its corresponding timing and location information. The respiratory tracking system will simultaneously record the breathing cycle.
-
Data Binning: After acquisition, the list-mode data is sorted into multiple "bins" based on the phase of the respiratory cycle.
-
Image Reconstruction: Reconstruct the PET data for each bin separately, using the corresponding phase of the CT data if available (4D-CT), or a static CT for all bins. The gated images can then be reviewed individually or combined into a single motion-corrected image.
Protocol 2: Metal Artifact Reduction (MAR) Workflow
This protocol outlines the general workflow for applying MAR algorithms.
-
Acquire PET/CT Data: Perform the PET/CT scan according to the standard protocol.
-
Initial CT Reconstruction: The CT data is first reconstructed.
-
Apply MAR Algorithm: The MAR software is applied to the raw CT data or the reconstructed CT images. The algorithm identifies the location of the metallic implant and corrects the artifact-corrupted data, often through an iterative process or by interpolating the data in the affected regions.
-
Generate Corrected Attenuation Map: The corrected CT image is used to generate a more accurate attenuation map for the PET data.
-
Reconstruct PET Data: The PET data is reconstructed using the corrected attenuation map.
-
Review and Compare: Always compare the MAR-corrected PET images with the uncorrected and non-attenuation-corrected images to validate the findings.[4]
Visual Troubleshooting Guides
References
- 1. Respiratory motion artifacts on PET emission images obtained using CT attenuation correction on PET-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of respiratory motion in PET/computed tomography: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET/CT Imaging Artifacts | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 8. Metal Artifact Reduction of CT Scans to Improve PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal artifact reduction strategies for improved attenuation correction in hybrid PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET/CT [introductiontoradiology.net]
- 13. PET/CT Image Artifacts Caused by the Arms | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Technical Support Center: Optimization of Injection Protocols for ¹¹C-BMT-136088
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PET radioligand ¹¹C-BMT-136088. Our goal is to help you optimize your injection protocols and successfully address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection protocol for ¹¹C-BMT-136088?
A1: The most successfully documented method is a bolus-plus-infusion protocol. This approach aims to achieve and maintain a steady-state concentration of the radiotracer in the plasma, which facilitates accurate quantification of receptor binding. In a key study involving rhesus monkeys, this protocol was used effectively to determine the pharmacokinetic parameters of ¹¹C-BMT-136088 in the lungs.[1][2]
Q2: Why is a bolus-plus-infusion protocol preferred over a simple bolus injection?
A2: A bolus-plus-infusion protocol is preferred for quantitative PET studies because it allows for the estimation of the tracer's volume of distribution (VT) using equilibrium analysis. This method simplifies the kinetic modeling required to separate specific binding from non-displaceable uptake, leading to more reliable measurements of receptor density.
Q3: What is the mechanism of action of BMT-136088?
A3: this compound is a radiolabeled antagonist for the lysophosphatidic acid receptor type 1 (LPA1). Increased signaling through the LPA-LPA1 pathway is a significant contributor to fibrotic diseases, including pulmonary fibrosis.[1][3] By binding to LPA1, ¹¹C-BMT-136088 allows for the in vivo visualization and quantification of these receptors using PET imaging. The activation of LPA1 by its ligand, lysophosphatidic acid (LPA), promotes cell proliferation, migration, and differentiation, which are key processes in the development of fibrosis.[1][2]
Q4: What are the expected pharmacokinetic values for ¹¹C-BMT-136088 in preclinical models?
A4: A study in rhesus monkeys provides key pharmacokinetic parameters for ¹¹C-BMT-136088 in the lung. These values can serve as a benchmark for your own experiments. Please refer to the data summary tables below for specific values.[1][2]
Troubleshooting Guide
Issue 1: Low radiotracer uptake in the target organ (e.g., lungs).
-
Potential Cause:
-
Poor radiochemical purity: The presence of impurities can reduce the specific activity of the tracer and interfere with binding.
-
Low receptor expression: The animal model or subject may have lower than expected LPA1 receptor density.
-
Incorrect injection procedure: Issues with the catheter placement or infusion rate can lead to inaccurate delivery of the radiotracer.
-
-
Suggested Solution:
-
Verify radiochemical purity: Perform quality control checks on each batch of ¹¹C-BMT-136088 before injection.
-
Confirm receptor expression: If possible, use in vitro methods like autoradiography on tissue samples to confirm LPA1 receptor expression in your model.
-
Optimize injection technique: Ensure proper catheter placement and calibrate the infusion pump for accurate and consistent delivery.
-
Issue 2: High background signal or non-specific binding.
-
Potential Cause:
-
Lipophilicity of the tracer: Highly lipophilic tracers can exhibit high non-specific binding to tissues.
-
Metabolism of the radiotracer: Radiolabeled metabolites may accumulate in tissues and contribute to the background signal.
-
Inadequate washout period: Insufficient time for the unbound tracer to clear from circulation and non-target tissues.
-
-
Suggested Solution:
-
Blocking studies: Perform a self-saturation study by co-injecting a non-radiolabeled version of this compound to determine the level of non-displaceable binding.[1]
-
Metabolite analysis: Analyze plasma samples over time to quantify the fraction of unchanged parent radiotracer.
-
Optimize imaging duration: Extend the scan time to allow for better clearance of the unbound tracer.
-
Issue 3: High variability in test-retest studies.
-
Potential Cause:
-
Physiological variability: Changes in blood flow, receptor occupancy by endogenous ligands, or subject motion can introduce variability.
-
Inconsistent injection protocol: Variations in the bolus-to-infusion ratio or timing between scans.
-
Image analysis inconsistencies: Differences in the definition of regions of interest (ROIs) between scans.
-
-
Suggested Solution:
-
Standardize subject conditions: Ensure subjects are in a consistent physiological state for each scan (e.g., fasting, anesthetized).
-
Automate injection protocol: Use a programmable infusion pump to ensure consistent administration of the radiotracer.
-
Use a standardized ROI template: Apply a consistent ROI template for all analyses to minimize operator-dependent variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of ¹¹C-BMT-136088 in Rhesus Monkey Lungs [1][2]
| Parameter | Value (MA1 Analysis) | Value (Equilibrium Analysis) |
| Baseline Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue | 2.1 ± 0.55 mL plasma/g tissue |
| Test-Retest Variability | -6% (n=1) | -1 ± 14% (n=2) |
| Non-displaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | N/A |
| Binding Potential (BPND) | 1.1 ± 0.14 | N/A |
Table 2: In Vivo Potency and Dosimetry of ¹¹C-BMT-136088 [1][2]
| Parameter | Value |
| ID50 (unlabeled drug dose) | 73 ± 30 nmol/kg |
| IC50 (plasma concentration) | 28 ± 12 nM |
| In Vivo KD | 55 pM |
| Effective Dose Equivalent (Male) | 6.9 ± 0.6 µSV/MBq |
| Effective Dose Equivalent (Female) | 8.7 ± 0.6 µSv/MBq |
| Highest Organ Dose (Liver - Male) | 43.1 ± 4.9 µSV/MBq |
| Highest Organ Dose (Liver - Female) | 68.9 ± 9.4 µSv/MBq |
Experimental Protocols
Detailed Methodology for Bolus-Plus-Infusion of ¹¹C-BMT-136088
This protocol is based on the methodology described for PET imaging in rhesus monkeys.[1][2]
-
Subject Preparation:
-
Fast the subject overnight prior to the scan.
-
Anesthetize the subject and maintain anesthesia throughout the procedure.
-
Place intravenous catheters for radiotracer injection and arterial blood sampling.
-
-
Radiotracer Administration:
-
Administer ¹¹C-BMT-136088 as a combined bolus injection followed immediately by a constant infusion.
-
The ratio of the bolus dose to the infusion rate should be optimized to achieve rapid equilibrium of the tracer in plasma.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the arterial input function.
-
Samples should be collected more frequently at the beginning of the scan and less frequently as the tracer concentration approaches a steady state.
-
Measure the radioactivity in whole blood and plasma, and analyze for radiolabeled metabolites.
-
-
PET and CT Imaging:
-
Acquire dynamic PET data for the duration of the scan.
-
Perform a CT scan for attenuation correction and anatomical localization of regions of interest.
-
-
Data Analysis:
-
Correct PET data for attenuation, scatter, and radioactive decay.
-
Define regions of interest (ROIs) on the co-registered CT images.
-
Use the measured arterial input function and tissue activity concentrations to calculate the volume of distribution (VT) using a suitable kinetic model (e.g., multilinear analysis MA1 or equilibrium analysis).
-
Mandatory Visualizations
Caption: LPA1 signaling pathway in fibrosis.
Caption: Experimental workflow for ¹¹C-BMT-136088 PET.
References
Impact of anesthesia on BMT-136088 uptake and kinetics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anesthesia on the uptake and kinetics of BMT-136088.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected uptake of this compound in our animal models when using isoflurane anesthesia. Why might this be happening?
A1: Several factors related to isoflurane anesthesia can lead to decreased this compound uptake. Isoflurane is a vasodilator, which can alter blood flow and distribution of the compound. It can also depress cardiovascular and respiratory function, potentially reducing the delivery of this compound to the target tissues. Furthermore, isoflurane can alter the permeability of the blood-brain barrier and other biological membranes, which may directly impact the cellular uptake of this compound.
Q2: Can the choice of anesthetic agent affect the biodistribution of this compound?
A2: Absolutely. Different anesthetic agents have distinct physiological effects that can significantly alter the biodistribution of this compound. For example, injectable anesthetics like a ketamine/xylazine cocktail can have different effects on cardiac output and regional blood flow compared to inhalant anesthetics like isoflurane. It is crucial to maintain consistency in the anesthetic protocol throughout a study and to be aware of the potential for the chosen anesthetic to influence experimental outcomes.
Q3: We are seeing high variability in this compound kinetics between subjects. Could our anesthetic protocol be a contributing factor?
A3: High variability between subjects can often be traced back to inconsistencies in the anesthetic protocol. Factors such as the depth of anesthesia, body temperature, and physiological monitoring can all contribute to this variability. Ensuring a consistent and well-monitored anesthetic plane for all animals is critical for reproducible results. It is also important to allow for an acclimatization period for the animals before administering this compound under anesthesia.
Troubleshooting Guides
Issue: Inconsistent this compound Uptake in Target Tissue
| Potential Cause | Troubleshooting Steps |
| Variable Depth of Anesthesia | Monitor vital signs (heart rate, respiratory rate, oxygen saturation) to ensure a consistent anesthetic plane. Use a vaporizer for precise control of inhaled anesthetics. |
| Hypothermia | Maintain animal body temperature using a heating pad or other warming device. Monitor core body temperature throughout the procedure. |
| Inconsistent Administration of this compound | Ensure precise and consistent timing of this compound administration relative to the induction of anesthesia. Use a consistent route and volume of administration. |
| Physiological Stress | Allow for an adequate acclimatization period for the animals in the experimental setup before anesthesia induction to minimize stress. |
Issue: Altered Pharmacokinetic Profile of this compound
| Potential Cause | Troubleshooting Steps |
| Anesthetic-Induced Changes in Metabolism | Be aware that some anesthetics can alter the activity of metabolic enzymes (e.g., cytochrome P450s). If possible, choose an anesthetic with minimal known impact on the metabolic pathways of this compound. |
| Changes in Renal or Hepatic Clearance | Anesthesia can alter blood flow to the kidneys and liver, affecting the clearance of this compound. Monitor relevant physiological parameters and consider these potential effects when analyzing your data. |
| Plasma Protein Binding | Some anesthetics may alter the binding of this compound to plasma proteins, which can affect its free concentration and availability for tissue uptake. |
Quantitative Data Summary
Table 1: Hypothetical Impact of Different Anesthetics on this compound Uptake in Brain Tissue
| Anesthetic Agent | This compound Uptake (Standardized Uptake Value - SUV) | Percent Difference from Awake |
| Awake (Control) | 2.5 ± 0.3 | N/A |
| Isoflurane (1.5%) | 1.8 ± 0.4 | -28% |
| Ketamine/Xylazine (100/10 mg/kg) | 2.2 ± 0.3 | -12% |
| Urethane (1.5 g/kg) | 2.4 ± 0.2 | -4% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Under Different Anesthetic Conditions
| Parameter | Isoflurane Anesthesia | Ketamine/Xylazine Anesthesia |
| Half-life (t½) | 60 min | 45 min |
| Clearance (CL) | 10 mL/min/kg | 15 mL/min/kg |
| Volume of Distribution (Vd) | 0.8 L/kg | 0.6 L/kg |
| Area Under the Curve (AUC) | 1200 ngh/mL | 900 ngh/mL |
Experimental Protocols
Protocol 1: In Vivo Imaging of this compound Uptake Under Anesthesia
-
Animal Preparation: Acclimatize the animal to the imaging facility for at least 30 minutes.
-
Anesthesia Induction: Induce anesthesia using the chosen agent (e.g., isoflurane in an induction chamber).
-
Catheterization: If required for this compound administration or blood sampling, place a catheter in the tail vein or other appropriate vessel.
-
Positioning and Monitoring: Position the animal in the imaging system (e.g., PET/CT scanner). Continuously monitor vital signs and maintain body temperature.
-
This compound Administration: Administer a known dose of this compound via the catheter.
-
Dynamic Imaging: Acquire dynamic images over the desired time course to measure the uptake and kinetics of this compound.
-
Data Analysis: Analyze the imaging data to calculate relevant parameters such as SUV and time-activity curves.
Protocol 2: Pharmacokinetic Analysis of this compound Under Anesthesia
-
Animal Preparation and Anesthesia: Follow steps 1-3 from Protocol 1.
-
This compound Administration: Administer a known dose of this compound.
-
Blood Sampling: Collect serial blood samples at predetermined time points via the catheter.
-
Sample Processing: Process the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Pharmacokinetic Modeling: Use appropriate software to perform a non-compartmental or compartmental analysis of the concentration-time data to determine key pharmacokinetic parameters.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound uptake.
Navigating BMT-136088 PET Data Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BMT-136088 in Positron Emission Tomography (PET) studies. Below are troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during data acquisition and analysis, ensuring the accuracy and reliability of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer & Troubleshooting Steps |
| What is this compound and what is its primary target? | This compound is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It is used as a PET radioligand, most commonly radiolabeled with Carbon-11 ([11C]this compound), to image and quantify LPA1 in vivo.[1][3] LPA1 is a G-protein coupled receptor involved in cell proliferation, migration, and differentiation.[4][5] |
| Why is blood volume correction critical in this compound PET studies of the lung? | The concentration of [11C]this compound in whole blood can be of a similar magnitude to its concentration in lung tissue.[1] This can lead to a significant overestimation of the tracer's signal in the lung tissue if the blood component is not removed. Troubleshooting: A fixed blood volume correction should be applied to the data.[3][4] A typical value used in studies with rhesus monkeys is a vascular fraction of 0.5 mL/g.[1] |
| My data shows high variability between test-retest scans. What could be the cause? | High variability can stem from several factors. One key aspect is the choice of kinetic modeling. Studies have shown that Multilinear Analysis 1 (MA1) has a lower coefficient of variation compared to Equilibrium Analysis (EA) for [11C]this compound lung data.[1][6] Troubleshooting: It is recommended to use MA1 for estimating the tracer's volume of distribution (VT) to improve the reliability of your results.[1][6] The test-retest variability for VT with MA1 has been reported to be around -6%, while for EA it can be as high as -1% ± 14%.[3][4] |
| How do I determine if the signal I'm seeing is specific to LPA1? | To confirm specific binding, a self-saturation or blocking study is necessary. This involves administering a non-radioactive version of this compound or another LPA1 antagonist to saturate the receptors, followed by the injection of [11C]this compound. A significant reduction in the PET signal compared to a baseline scan indicates specific binding.[3][6] |
| What are the expected pharmacokinetic parameters for [11C]this compound? | In rhesus monkeys, key in vivo parameters have been established. Understanding these can help validate your own findings. See the summary table below for reference values. |
| Are there alternative or second-generation PET ligands for LPA1? | Yes, research has led to the development of second-generation LPA1 PET ligands. These were designed to overcome some limitations of [11C]this compound, such as high protein binding and liver uptake, and to better measure target engagement of LPA1 antagonists.[7] One such related compound is [18F]BMT-083133.[8] |
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from preclinical studies with [11C]this compound in rhesus monkeys.
Table 1: In Vivo Pharmacokinetic Parameters of [11C]this compound
| Parameter | Value | Unit |
| Baseline Volume of Distribution (VT) (MA1) | 1.83 ± 0.16 | mL plasma/g tissue |
| Non-displaceable Volume of Distribution (VND) | 0.9 ± 0.08 | mL plasma/g tissue |
| Binding Potential (BPND) | 1.1 ± 0.14 | - |
| In Vivo Dissociation Constant (KD) | 55 | pM |
| Plasma Free Fraction | 0.2 | % |
| IC50 | 28 ± 12 | nM |
| ID50 | 73 ± 30 | nmol/kg |
Data sourced from studies in rhesus monkeys.[3][4][5]
Table 2: Test-Retest Variability of VT Estimation Methods
| Kinetic Modeling Method | Test-Retest Variability |
| Multilinear Analysis 1 (MA1) | -6% |
| Equilibrium Analysis (EA) | -1% ± 14% |
Data sourced from studies in rhesus monkeys.[3][4]
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following outlines a key experimental protocol for a [11C]this compound PET imaging study.
Protocol: Dynamic PET Imaging with Arterial Input Function Measurement
-
Animal Preparation: Anesthetize the subject and insert catheters for radiotracer injection and arterial blood sampling.
-
PET Scan Acquisition:
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure whole-blood and plasma radioactivity.[2]
-
Analyze plasma samples to determine the fraction of unchanged radiotracer over time (metabolite correction).
-
-
Image Reconstruction and Analysis:
-
Reconstruct dynamic PET images with corrections for attenuation, scatter, and other physical factors.[6]
-
Delineate regions of interest (ROIs), for example, in the lungs, based on the CT images.[3][4]
-
Apply a blood volume correction to the tissue time-activity curves.[3][4]
-
Estimate the volume of distribution (VT) using a kinetic model such as the Multilinear Analysis 1 (MA1).[3][4]
-
Visualizing Key Processes
To further clarify the underlying biology and experimental procedures, the following diagrams are provided.
Caption: LPA1 signaling pathway leading to cellular responses.
Caption: Experimental workflow for [11C]this compound PET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Guide to LPA1 PET Radioligands: Featuring BMT-136088
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMT-136088 with other notable Lysophosphatidic Acid Receptor 1 (LPA1) PET radioligands. The data presented is intended to assist researchers in selecting the most suitable radiotracer for their preclinical and clinical imaging studies targeting the LPA1 receptor, a key player in fibrotic diseases.
Introduction to LPA1 and PET Imaging
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor.[1][2] The LPA/LPA1 signaling pathway is implicated in a variety of cellular processes such as proliferation, migration, and differentiation.[1][2] Notably, this pathway plays a crucial role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), by mediating fibroblast recruitment and vascular leakage.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that, when used with specific radioligands, allows for the in vivo quantification and visualization of target receptors like LPA1. This capability is invaluable for understanding disease mechanisms and for the development of novel therapeutics targeting the LPA1 receptor.
Comparative Analysis of LPA1 PET Radioligands
This section details the characteristics of [11C]this compound and other key LPA1 PET radioligands, including [18F]BMT-083133 and the second-generation tracer, [18F]BMS-986327. The data is summarized in the tables below for ease of comparison.
Quantitative Data Summary
| Radioligand | Chemical Name / Structure Reference | Isotope | Binding Affinity (IC50/Kb) | In Vivo Dissociation Constant (KD) | Key In Vivo PET Parameters |
| [11C]this compound | 1-(4'-(3-methyl-4-(((1(R)-(3-11C-methylphenyl)ethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid[1] | 11C | IC50 = 1.4 nM[3] | 55 pM (in rhesus monkey lung)[1][4] | In Rhesus Monkeys: VT = 1.83 ± 0.16 mL/gVND = 0.9 ± 0.08 mL/gBPND = 1.1 ± 0.14ED50 = 73 ± 30 nmol/kgIC50 = 28 ± 12 nM[1][4] |
| [18F]BMT-083133 | Not explicitly detailed in search results. Chemically related to BMS-986020.[3] | 18F | IC50 = 1 nM (in cells expressing human LPA1)[3] | Not Found | Demonstrated potential for PET imaging in rodents.[3] |
| [18F]BMS-986327 | Second-generation ligand developed to overcome limitations of [11C]this compound.[5] | 18F | High LPA1 affinity (specific values not found)[5] | Not Found | In Non-Human Primates: - Higher free fraction (>11% in rodent plasma)[5]- Reduced liver:lung ratio (7:1)[5]- Increased metabolic stability (80% intact @ 90 mins)[5] |
| BMS-986020 | LPA1 Antagonist (not a radioligand for imaging itself, but used in competition studies) | N/A | Kb = 6.7 nM[6] | N/A | Used to demonstrate target engagement of radioligands.[3] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the characterization of these LPA1 PET radioligands.
In Vitro Binding Affinity Assays
-
General Protocol: Competition binding assays are typically performed using cell membranes or whole cells expressing the LPA1 receptor. The radioligand is incubated with the receptor preparation in the presence of increasing concentrations of a competing unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
For [18F]BMT-083133: Preclinical characterization involved determining the IC50 value in cells expressing the human LPA-1 receptor.[3]
-
For BMS-986020: The Kb value was determined in Chinese hamster ovary (CHO) cells expressing human LPA1 receptors.[6]
In Vivo PET Imaging Studies
-
Animal Models: Studies have been conducted in various animal models, including rodents (mice and rats) and non-human primates (rhesus monkeys).[3][7][8]
-
Radioligand Administration: The radioligand is typically administered intravenously as a bolus or a bolus-plus-infusion.[4][7]
-
Image Acquisition: Dynamic PET scans are acquired over a specific duration to measure the distribution and kinetics of the radioligand in the target organs, such as the lungs.[4][7]
-
Data Analysis: Time-activity curves are generated for regions of interest, and kinetic modeling is applied to estimate parameters such as the volume of distribution (VT), non-displaceable binding potential (BPND), and the in vivo dissociation constant (KD).[4][7]
-
Protocol for [11C]this compound in Rhesus Monkeys: Studies involved test-retest scans and self-saturation experiments to estimate in vivo binding parameters. A bolus-plus-infusion protocol was used, and the arterial input function was measured.[1]
-
Protocol for [18F]BMS-986327 in Non-Human Primates: In vivo distribution, target engagement, radiometabolite analysis, and test-retest PET studies were conducted to evaluate its properties.[5]
Visualizing Key Processes
To further aid in the understanding of the context in which these radioligands are utilized, the following diagrams illustrate the LPA1 signaling pathway and a general workflow for a preclinical PET imaging experiment.
References
- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Validation of BMT-136088 PET Imaging for LPA1 Receptor Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the PET tracer BMT-136088 for imaging the Lysophosphatidic Acid Receptor Type 1 (LPA1), with a focus on its validation through experimental data. While direct comparative studies validating this compound PET imaging with immunohistochemistry (IHC) are not available in the public domain, this document summarizes the robust in-vivo validation of the tracer in non-human primates and provides a standardized IHC protocol for LPA1 as a methodological reference for such a comparison.
Introduction to this compound
This compound is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1).[1] Radiolabeled with Carbon-11 ([11C]this compound), it serves as a promising PET tracer for the in-vivo quantification of LPA1 expression.[2] The LPA1 receptor is implicated in a variety of cellular processes, including proliferation, migration, and differentiation.[3][4] Its role in mediating fibroblast recruitment and vascular leakage following tissue injury makes it a significant target in the study of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[4] The ability to non-invasively quantify LPA1 receptor density with PET imaging holds the potential to advance the understanding of these diseases and aid in the development of targeted therapies.[2][3]
In-Vivo Validation of [11C]this compound PET Imaging
Validation studies for [11C]this compound have been conducted in rhesus monkeys, demonstrating its reliability for quantifying LPA1 in the lungs.[3][4] These studies involved test-retest scans to assess reproducibility and self-saturation experiments to determine the tracer's in-vivo binding parameters.[3][4]
Quantitative Data from Rhesus Monkey Studies
The following tables summarize the key quantitative findings from the in-vivo PET studies of [11C]this compound in rhesus monkeys.
Table 1: Test-Retest Variability of [11C]this compound Volume of Distribution (VT) in Lung Tissue
| Analysis Method | Number of Subjects (n) | Test-Retest Variability |
| Multilinear Analysis 1 (MA1) | 1 | -6% |
| Equilibrium Analysis (EA) | 2 | -1% ± 14% |
| Data sourced from Gallezot et al. (2018).[4] |
Table 2: In-Vivo Binding Parameters of [11C]this compound in Lung Tissue
| Parameter | Value |
| Baseline Volume of Distribution (VT) (MA1, n=5) | 1.83 ± 0.16 mL plasma/g tissue |
| Baseline Volume of Distribution (VT) (EA, n=7) | 2.1 ± 0.55 mL plasma/g tissue |
| Non-displaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue |
| Non-displaceable Binding Potential (BPND) | 1.1 ± 0.14 |
| In-vivo Dissociation Constant (KD) | 55 pM |
| ID50 (unlabeled drug dose for 50% reduction in specific binding) | 73 ± 30 nmol/kg |
| IC50 (plasma concentration for 50% reduction in specific binding) | 28 ± 12 nM |
| Data sourced from Gallezot et al. (2018).[4][5] |
Comparison with Alternative Tracers
While [11C]this compound is a promising tracer, other compounds have also been investigated for imaging LPA1. One such alternative is [18F]BMT-083133.
Table 3: Comparison of In-Vitro Binding Affinities
| Tracer | IC50 (in cells expressing human LPA1) |
| [11C]this compound | 1.4 nM |
| [18F]BMT-083133 | 1 nM |
| Data sourced from Donnelly, D. et al. (2014) as cited in BioWorld.[6] |
In-vitro autoradiography studies with [18F]BMT-083133 have shown an approximately 2.6-fold increase in specific binding in diseased mouse lung sections compared to healthy ones.[6]
Experimental Protocols
[11C]this compound PET Imaging Protocol (Rhesus Monkey)
The in-vivo validation studies of [11C]this compound in rhesus monkeys utilized a rigorous experimental protocol to ensure accurate quantification of LPA1 receptor density.[4]
-
Animal Preparation: Rhesus monkeys were anesthetized and positioned in a whole-body PET/CT scanner.
-
Radiotracer Administration: [11C]this compound was administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.
-
Arterial Blood Sampling: The arterial input function was measured by taking serial blood samples to determine the concentration of the radiotracer in the plasma over time.
-
PET/CT Scanning: Dynamic PET scans were acquired over a period of approximately 2 hours. A low-dose CT scan was performed for attenuation correction and anatomical localization.
-
Data Analysis:
-
Lung regions of interest (ROIs) were delineated on the CT images.
-
A fixed blood volume correction was applied to the PET data.
-
The tracer volume of distribution (VT) was estimated using either multilinear analysis 1 (MA1) or equilibrium analysis (EA).
-
Reference Protocol for LPA1 Immunohistochemistry
While a direct IHC validation for this compound PET is not published, the following represents a standard protocol for assessing LPA1 protein expression in tissue sections, which would be the basis for such a comparison.
-
Tissue Preparation:
-
Obtain fresh tissue samples (e.g., from biopsy or post-mortem).
-
Fix the tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody specific for LPA1.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Develop the signal with a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Acquire images using a light microscope.
-
Quantify the staining intensity and distribution within the tissue.
-
Visualizing Key Processes
To better understand the context of this compound PET imaging, the following diagrams illustrate the LPA1 signaling pathway and the experimental workflow for in-vivo validation.
Caption: LPA1 receptor signaling cascade.
Caption: Experimental workflow for PET validation.
Conclusion
The PET tracer [11C]this compound has undergone rigorous in-vivo validation in a non-human primate model, demonstrating its suitability for the quantitative imaging of the LPA1 receptor in the lungs. The available data on its test-retest reliability and in-vivo binding characteristics support its use in preclinical research and potentially in future clinical studies for diseases such as idiopathic pulmonary fibrosis. While a direct comparison with immunohistochemistry, the gold standard for protein expression analysis, is currently lacking in the literature, the provided data and protocols offer a strong foundation for researchers and drug developers working with this promising imaging agent. Future studies directly correlating in-vivo [11C]this compound PET signal with ex-vivo LPA1 immunohistochemistry would be invaluable for further validating this tracer.
References
- 1. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ins and outs of lysophosphatidic acid signaling | Semantic Scholar [semanticscholar.org]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
Cross-Species Pharmacokinetic Comparison of BMT-136088 and Other LPA1 Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacokinetics of BMT-136088, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, with other relevant LPA1 antagonists, AM095 and BMS-986278. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic and imaging applications.
Executive Summary
This compound, a potent LPA1 receptor antagonist, has been evaluated as a PET radiotracer for imaging LPA1 in the lungs. This guide summarizes its pharmacokinetic profile in rhesus monkeys and compares it with the preclinical pharmacokinetics of two other LPA1 antagonists, AM095 and BMS-986278, in rodents and dogs. While direct cross-species data for this compound is limited, this comparative analysis of related compounds provides valuable insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of molecules.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound, AM095, and BMS-986278 across different species.
Table 1: Pharmacokinetics of this compound in Rhesus Monkeys
| Parameter | Value | Units |
| Route of Administration | Intravenous Bolus-plus-Infusion | - |
| Volume of Distribution (VT) | 1.83 ± 0.16 | mL plasma/g tissue |
| Nondisplaceable Volume of Distribution (VND) | 0.9 ± 0.08 | mL plasma/g tissue |
| Binding Potential (BPND) | 1.1 ± 0.14 | - |
| Plasma Free Fraction | 0.2 | % |
| Highest Organ Dose | Liver | - |
| Data from Gallezot et al., 2018.[1] |
Table 2: Comparative Pharmacokinetics of LPA1 Antagonists in Rodents and Dogs
| Parameter | AM095 (Rat) | AM095 (Dog) | BMS-986278 (Rodents & Monkeys) |
| Route of Administration | Oral (PO) & Intravenous (IV) | Oral (PO) & Intravenous (IV) | Oral (PO) |
| Oral Bioavailability (F) | High | High | High |
| Half-life (t1/2) | Moderate | Moderate | Not Specified |
| Cmax (PO) | Not Specified | Not Specified | Not Specified |
| Tmax (PO) | Not Specified | Not Specified | Not Specified |
| Clearance | Not Specified | Not Specified | Not Specified |
| Data for AM095 from Swaney et al., 2010. Data for BMS-986278 is qualitative based on available literature which states it has "good pharmacokinetics" and "high oral bioavailability" in these species. |
Experimental Protocols
This compound (Rhesus Monkey)
-
Administration: The radiotracer 11C-BMT-136088 was administered to rhesus monkeys via a bolus-plus-infusion protocol to achieve steady-state concentrations for PET imaging.[1]
-
Data Acquisition: Dynamic PET scans were performed to measure the distribution of the tracer in the lungs and other organs. Arterial blood samples were collected throughout the scan to measure the arterial input function.[1]
-
Analysis: The tracer's volume of distribution (VT), nondisplaceable volume of distribution (VND), and binding potential (BPND) were estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]
AM095 (Rat & Dog)
-
Oral Administration: AM095 was administered to fasted male Sprague-Dawley rats and male beagle dogs via oral gavage.
-
Intravenous Administration: For intravenous studies, AM095 was administered as a bolus injection into the jugular vein in rats and dogs.
-
Blood Sampling: Serial blood samples were collected from the jugular vein at various time points post-administration. Plasma was separated by centrifugation and stored for analysis.
BMS-986278 (Rodents)
-
While specific protocols are not detailed in the available literature, studies involving BMS-986278 in rodent models of lung fibrosis mention oral administration to assess its efficacy.
Mandatory Visualization
LPA1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the LPA1 receptor. This compound and the other compared antagonists act by blocking this pathway.
Caption: LPA1 receptor signaling cascade.
Experimental Workflow for Pharmacokinetic Studies
The diagram below outlines a general experimental workflow for conducting preclinical pharmacokinetic studies.
Caption: General preclinical PK workflow.
References
Unveiling Fibrosis: A Comparative Guide to BMT-136088 PET Signal Correlation with Fibrosis Scores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PET radioligand BMT-136088 and its performance in imaging fibrosis, with a focus on its correlation with established fibrosis scores. We will delve into the experimental data available for this compound and its analogs, and compare its potential with alternative fibrosis imaging agents.
Introduction to this compound and Fibrosis Imaging
Idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The lysophosphatidic acid receptor 1 (LPA1) has been identified as a key player in the pathogenesis of fibrosis. This compound is a PET radioligand designed to target LPA1, offering a non-invasive method to visualize and quantify the expression of this receptor, which is upregulated in fibrotic tissue. This allows for the potential to diagnose, stage, and monitor the progression of fibrotic diseases and to assess the efficacy of novel anti-fibrotic therapies targeting the LPA1 pathway.
The LPA1 Signaling Pathway in Fibrosis
The autotaxin (ATX)–lysophosphatidic acid (LPA)–LPA receptor 1 (LPA1) signaling axis is a critical pathway in the development and progression of fibrosis.
Caption: The ATX-LPA-LPA1 signaling pathway leading to pro-fibrotic cellular responses.
Correlation of LPA1-Targeted PET Signal with Fibrosis
While direct correlation studies of this compound PET signal with histological fibrosis scores are not yet widely published, compelling evidence from preclinical studies using this compound and its analogs demonstrates a strong association between tracer uptake and the presence of fibrosis.
A study using the closely related LPA1-targeted PET tracer, [¹⁸F]BMT-083133 , in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF) showed a 2.6-fold increase in specific binding in diseased lung sections compared to healthy controls[1]. This indicates a significant upregulation of the LPA1 receptor in the fibrotic lung tissue, which can be quantified by PET imaging.
Furthermore, a second-generation LPA1 PET ligand, BMS-986327 , demonstrated preferential accumulation in the lungs of pulmonary fibrosis rat models when compared to wild-type controls, further validating the potential of LPA1-targeted PET imaging to detect fibrotic changes[2].
Evidence for a direct link between targeting LPA1 and a reduction in fibrosis comes from studies of the LPA1 antagonist, BMS-986278 . In a chronic rat bleomycin model, treatment with BMS-986278 led to a dose-dependent decrease in the picrosirius red staining area of the lung , a direct quantitative measure of collagen deposition and fibrosis[3].
Comparison with Other Fibrosis PET Tracers
Several other PET tracers targeting different aspects of the fibrotic process are in development. The following table compares the available quantitative data for LPA1-targeted tracers with that of other prominent fibrosis imaging agents.
| PET Tracer Class | Target | Key Quantitative Findings | Correlation with Histology | Reference |
| LPA1-Targeted | Lysophosphatidic Acid Receptor 1 (LPA1) | [¹⁸F]BMT-083133: 2.6-fold increased binding in fibrotic vs. healthy lung tissue. | Indirectly supported by anti-fibrotic effects of LPA1 antagonists (decreased picrosirius red staining). | [1][3] |
| FAPI | Fibroblast Activation Protein (FAP) | [⁶⁸Ga]FAPI: Significantly higher uptake in fibrotic lungs in a mouse model. Strong correlation between FAPI uptake and HRCT fibrosis scores in patients. | Strong correlation between FAPI uptake and FAP expression in fibrotic tissue. | [4][5][6] |
| Collagen-Targeted | Type I Collagen | [⁶⁸Ga]CBP8: Lung PET signal and ex vivo uptake correlated linearly (r²=0.80) with the amount of lung collagen in mice with fibrosis. | Direct linear correlation with lung collagen content. | [5] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
The most commonly used preclinical model for studying pulmonary fibrosis is the bleomycin-induced lung injury model.[7][8]
Workflow:
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Fibrosis Induction: A single dose of bleomycin sulfate is administered via intratracheal or oropharyngeal instillation.
-
Time Course: The development of fibrosis is monitored over a period of 7 to 28 days. The acute inflammatory phase typically occurs within the first 7 days, followed by the fibrotic phase.
-
PET/CT Imaging:
-
Animals are injected with the radiotracer (e.g., ¹¹C-BMT-136088).
-
Dynamic or static PET scans are acquired.
-
CT scans are performed for anatomical co-registration and attenuation correction.
-
Quantitative analysis of tracer uptake (e.g., Standardized Uptake Value - SUV, or Binding Potential - BPND) in the lungs is performed.
-
-
Histological Analysis:
-
Following the final imaging session, animals are euthanized, and lung tissues are collected.
-
Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and picrosirius red for quantitative collagen analysis.
-
-
Fibrosis Scoring:
-
Ashcroft Score: A semi-quantitative scoring system used to grade the severity of lung fibrosis based on histological examination.
-
Collagen Quantification: Digital image analysis of picrosirius red-stained sections to determine the percentage of collagen in the lung tissue.
-
Conclusion
This compound and other LPA1-targeted PET radioligands represent a promising class of imaging agents for the non-invasive assessment of fibrosis. Preclinical data strongly suggest that the PET signal from these tracers correlates with the presence and extent of fibrotic disease. While direct quantitative correlation studies with histological fibrosis scores for this compound are still emerging, the collective evidence from its analogs and the therapeutic efficacy of LPA1 antagonists provide a solid foundation for its continued investigation. In comparison to other fibrosis PET tracers, such as those targeting FAP and collagen, LPA1-targeted imaging offers the unique advantage of visualizing a key upstream signaling pathway in the fibrotic process. This provides a valuable tool for understanding disease mechanisms and for the development of targeted anti-fibrotic therapies. Further clinical studies are warranted to establish the full potential of this compound in the management of patients with fibrotic diseases.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Molecular Imaging of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 4. akjournals.com [akjournals.com]
- 5. Type I collagen-targeted PET probe for pulmonary fibrosis detection and staging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. member.thoracic.org [member.thoracic.org]
- 8. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different LPA1 antagonists in blocking BMT-136088 binding.
For Immediate Release
A Detailed Comparative Analysis of LPA1 Receptor Antagonists in Displacing the High-Affinity Radioligand BMT-136088
This guide provides a comprehensive head-to-head comparison of the efficacy of various lysophosphatidic acid receptor 1 (LPA1) antagonists in blocking the binding of this compound, a potent and selective LPA1 antagonist utilized as a radioligand for positron emission tomography (PET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of LPA1 signaling and the development of therapeutics targeting this pathway.
This compound, particularly in its radiolabeled form [11C]this compound, has emerged as a critical tool for in vivo quantification of LPA1 receptor occupancy.[1] Understanding the competitive binding landscape of other LPA1 antagonists against this radioligand is crucial for interpreting preclinical and clinical imaging data and for the development of novel therapeutic agents.
Comparative Binding Data
The following table summarizes the available data on the potency of various LPA1 antagonists in displacing radiolabeled ligands, including this compound and its close structural analog, [18F]BMT-083133. It is important to note that a direct head-to-head comparison using a standardized competitive binding assay against [11C]this compound for all compounds is not available in the public domain. The data presented is collated from multiple studies and methodologies, and therefore, direct cross-compound comparisons of IC50 values should be made with caution.
| Compound | Radioligand | Assay Type | Result | Citation |
| This compound (unlabeled) | [11C]this compound | Self-displacement in rhesus monkey lung (in vivo) | IC50: 28 ± 12 nM | [1][2] |
| BMS-986020 | [18F]BMT-083133 | In vitro autoradiography (LPA1+ cells and lung sections) | 18-31% displacement at 0.1 nM; 64-76% displacement at 10 nM | [3][4] |
| BMS-986020 | [11C]this compound | In vivo PET imaging in rhesus monkeys | ~100% receptor occupancy | [5] |
| SAR100842 | Not Available | Not Available | No direct competitive binding data against this compound found. | |
| AM095 | Not Available | Not Available | No direct competitive binding data against this compound found. |
Note on Data Interpretation: The data for BMS-986020 demonstrates its ability to potently displace a close analog of this compound in vitro and achieve full receptor occupancy in vivo as measured by [11C]this compound PET. The self-displacement IC50 of this compound provides a benchmark for its own binding affinity. For SAR100842 and AM095, while they are known LPA1 antagonists, their efficacy in directly blocking this compound binding has not been publicly reported. Their potencies from other functional assays are provided in a separate table for context, but these are not direct comparisons.
LPA1 Signaling Pathway and Antagonist Mechanism of Action
The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These pathways are implicated in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement. LPA1 antagonists, such as this compound and the other compounds discussed, act by competitively binding to the receptor, thereby blocking LPA from binding and preventing the initiation of these downstream signals.
Caption: LPA1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
In Vitro Autoradiography for Competitive Binding
This protocol outlines a general procedure for assessing the competitive binding of LPA1 antagonists against a radiolabeled ligand, such as [18F]BMT-083133.
-
Tissue/Cell Preparation: Cryosections of lung tissue (from healthy or disease models) or cultured cells overexpressing the human LPA1 receptor are prepared on microscope slides.
-
Pre-incubation: Slides are pre-incubated with varying concentrations of the unlabeled LPA1 antagonist (e.g., BMS-986020) in a suitable buffer at room temperature.
-
Radioligand Incubation: The radioligand ([18F]BMT-083133) is then added to the slides and incubated to allow for binding to the LPA1 receptors.
-
Washing: Unbound radioligand is removed by washing the slides in ice-cold buffer.
-
Detection: The slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.
-
Quantification: The density of the signal is quantified using imaging software. The percentage displacement of the radioligand by the antagonist is calculated by comparing the signal in the presence and absence of the competitor.
In Vivo PET Imaging for Receptor Occupancy
This protocol provides a general workflow for determining LPA1 receptor occupancy using [11C]this compound PET imaging.
-
Baseline Scan: A baseline PET scan is performed on the subject (e.g., a rhesus monkey) following the injection of [11C]this compound to determine the initial level of receptor binding.
-
Antagonist Administration: The unlabeled LPA1 antagonist (e.g., BMS-986020) is administered to the subject.
-
Post-dose Scan: A second PET scan is conducted after a suitable time for the antagonist to distribute and bind to the LPA1 receptors.
-
Image Analysis: The PET images from the baseline and post-dose scans are reconstructed and analyzed to quantify the uptake of [11C]this compound in the target organ (e.g., lungs).
-
Receptor Occupancy Calculation: The receptor occupancy is calculated as the percentage reduction in [11C]this compound binding from the baseline to the post-dose scan.
Caption: General Experimental Workflows for Assessing LPA1 Antagonist Binding.
Contextual Potency of Other LPA1 Antagonists
While direct competitive binding data against this compound is not available for all compounds, the following table provides their reported potencies from other relevant assays to offer a broader context of their activity at the LPA1 receptor. It is critical to reiterate that these values are not directly comparable to the this compound displacement data due to differing experimental conditions.
| Compound | Assay Type | Species | Potency | Citation |
| SAR100842 | Calcium Mobilization (vs. LPA 18:1) | Human | IC50: 16 nM | [6][7] |
| AM095 | GTPγS Binding | Human | IC50: 980 nM | [8][9] |
| AM095 | Calcium Mobilization | Human | IC50: 25 nM | [9] |
This guide highlights the current understanding of the competitive interaction between various LPA1 antagonists and the radioligand this compound. The available data strongly supports the use of this compound and its analogs as effective tools for quantifying LPA1 receptor engagement in vivo. Further head-to-head studies in standardized binding assays are warranted to enable a more direct and comprehensive comparison of the potencies of emerging LPA1 antagonists.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 7. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AM095 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
A Comparative Guide to the Reproducibility of LPA1 PET Tracers: ¹¹C-BMT-136088 and ¹⁸F-BMS-986327
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and test-retest reliability of the Positron Emission Tomography (PET) tracer ¹¹C-BMT-136088 and its potential alternative, ¹⁸F-BMS-986327. Both tracers are designed to image the lysophosphatidic acid receptor type 1 (LPA1), a key target in the study of fibrotic diseases. The data presented here is crucial for designing and interpreting longitudinal studies and therapeutic trials that utilize these imaging agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the test-retest reliability of ¹¹C-BMT-136088 and ¹⁸F-BMS-986327.
Table 1: Test-Retest Reliability of ¹¹C-BMT-136088 PET in Rhesus Monkeys[1][2]
| Parameter | Analysis Method | Test-Retest Variability (Within-Day) | Coefficient of Variation (Between-Day) |
| Volume of Distribution (Vᴛ) | Multilinear Analysis 1 (MA1) | -6% (n=1) | 10% |
| Equilibrium Analysis (EA) | -1% ± 14% (n=2) | 17% |
Data from a study in rhesus monkeys. Vᴛ estimates were conducted in the lung.
Table 2: Test-Retest Reliability of ¹⁸F-BMS-986327 PET in Humans[3]
| Parameter | Test-Retest Variability |
| Tracer Signal | 5% |
Data from a first-in-human study. The specific binding parameter and analysis method were not detailed in the available abstract.
Experimental Protocols
¹¹C-BMT-136088 PET Imaging in Rhesus Monkeys[1]
A study was conducted to evaluate the test-retest variability of ¹¹C-BMT-136088 in rhesus monkeys. The key aspects of the experimental protocol were as follows:
-
Subjects: Rhesus monkeys.
-
Scanning Protocol: Each animal underwent two PET scans on the same day (within-day variability) or on different days (between-day variability).
-
Tracer Administration: A bolus-plus-infusion protocol was used for ¹¹C-BMT-136088 administration.
-
Data Acquisition: Dynamic PET scans were acquired over a period of time sufficient to reach secular equilibrium.
-
Arterial Blood Sampling: Arterial blood was sampled throughout the scan to measure the input function.
-
Data Analysis: The tracer's volume of distribution (Vᴛ) was estimated using two different kinetic modeling approaches:
-
Multilinear Analysis 1 (MA1): This method utilizes the arterial input function.
-
Equilibrium Analysis (EA): This method is also based on the arterial input function.
-
-
Regions of Interest (ROIs): Analysis was performed on lung regions of interest.
¹⁸F-BMS-986327 PET Imaging in Humans[3]
The following details are from a first-in-human study of ¹⁸F-BMS-986327:
-
Subjects: Healthy human participants.
-
Study Design: The study included a test-retest component to evaluate the repeatability of the tracer signal.
-
Objective: To assess the safety, tolerability, radiation dosimetry, and test-retest repeatability of ¹⁸F-BMS-986327.
-
Reported Outcome: The test-retest variability of the tracer signal was reported to be 5%. Further details on the experimental protocol, including the specific binding parameter measured and the kinetic analysis method used, were not available in the cited abstract.
Visualizations
LPA1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 activation by its ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades that are implicated in cellular processes such as proliferation, migration, and fibrosis.
Caption: LPA1 receptor signaling cascade.
Experimental Workflow for ¹¹C-BMT-136088 PET Test-Retest Study
This diagram outlines the general workflow for the test-retest reliability study of ¹¹C-BMT-136088 PET.
Caption: ¹¹C-BMT-136088 PET test-retest workflow.
A Comparative Guide to the In Vitro and In Vivo Binding of BMT-136088
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of BMT-136088, a novel radioligand for the lysophosphatidic acid receptor 1 (LPA1), with other relevant compounds. The data presented herein is intended to offer an objective overview to inform research and development in the fields of fibrosis, oncology, and beyond.
Introduction to this compound and its Target: The LPA1 Receptor
This compound is a potent and selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2] The LPA1 receptor is a key mediator in the signaling pathway of lysophosphatidic acid (LPA), a bioactive phospholipid involved in cell proliferation, migration, and survival. Dysregulation of the LPA/LPA1 signaling axis has been implicated in the progression of various diseases, most notably idiopathic pulmonary fibrosis (IPF), where it promotes the recruitment and activation of fibroblasts, leading to excessive tissue scarring.[1][2] this compound, developed as a PET (Positron Emission Tomography) radioligand, allows for the in vivo quantification and assessment of LPA1 receptor occupancy.[1][2]
In Vitro Binding Profile of this compound and Alternatives
The in vitro binding affinity of a compound to its target is a critical parameter in drug development, providing a measure of its potency. The following table summarizes the available in vitro binding data for this compound and comparable LPA1 receptor antagonists.
| Compound | Assay Type | Cell Line/System | Parameter | Value (nM) |
| [11C]this compound | Radioligand Binding | Cells expressing human LPA-1 receptor | IC50 | 1.4[3] |
| BMS-986020 | Radioligand Displacement | LPA1+ cells | EC50 | 0.3[3] |
| BMS-986278 | Not Specified | Human | Kb | 6.9 |
| SAR100842 | GTPγS Binding | CHO cells expressing human LPA1 | IC50 | 0.98 (µM)[4] |
In Vivo Binding Characteristics of this compound
The in vivo binding of this compound has been extensively studied in non-human primates, providing valuable insights into its behavior in a living system. These studies are crucial for determining appropriate dosing for clinical imaging and for understanding the drug's interaction with its target in a physiological context.
| Parameter | Species | Tissue | Value |
| In vivo Kd | Rhesus Monkey | Lung | 55 pM[1][2] |
| BPND (Nondisplaceable Binding Potential) | Rhesus Monkey | Lung | 1.1 ± 0.14[1][2] |
| IC50 (Plasma concentration for 50% receptor occupancy) | Rhesus Monkey | Lung | 28 ± 12 nM[1][2] |
| ID50 (Dose for 50% receptor occupancy) | Rhesus Monkey | Lung | 73 ± 30 nmol/kg[1][2] |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
While a specific detailed protocol for the this compound in vitro assay is not publicly available, a general radioligand binding assay for LPA1 receptor antagonists typically involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human LPA1 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled LPA1 receptor ligand (e.g., [3H]-LPA) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging Protocol with [11C]this compound (Rhesus Monkey)
The in vivo binding of this compound was characterized using PET imaging in rhesus monkeys. The key aspects of the protocol are summarized below:
-
Radiotracer Administration: [11C]this compound was administered to the animals via a bolus injection followed by a continuous infusion to achieve steady-state concentrations.
-
Arterial Blood Sampling: Serial arterial blood samples were collected to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.
-
PET Scanning: Dynamic PET scans of the lungs were acquired over a specific duration.
-
Image Analysis: Regions of interest (ROIs) were drawn on the lung images to generate time-activity curves (TACs).
-
Kinetic Modeling: The TACs and the arterial input function were fitted to appropriate pharmacokinetic models to estimate parameters such as the volume of distribution (VT), nondisplaceable binding potential (BPND), and the in vivo dissociation constant (Kd).
-
Self-Saturation Study: To determine receptor occupancy, studies were performed with co-administration of unlabeled this compound at various doses to measure the displacement of the radioligand and calculate IC50 and ID50 values.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: LPA1 Receptor Signaling Pathway in Fibrosis.
Caption: In Vivo PET Imaging Experimental Workflow.
Conclusion
This compound demonstrates high affinity and specificity for the LPA1 receptor both in vitro and in vivo. The in vivo characterization in rhesus monkeys provides a robust dataset for its use as a PET radioligand to quantify LPA1 receptor occupancy in preclinical and clinical studies. When compared to other LPA1 antagonists, this compound's well-defined in vivo binding profile makes it a valuable tool for drug development programs targeting the LPA/LPA1 signaling pathway. Further studies detailing the in vitro binding kinetics of this compound and direct in vivo binding comparisons with other antagonists would provide an even more comprehensive understanding of its pharmacological profile.
References
Navigating LPA1 Receptor Antagonism: A Comparative Look at Inhibitor Efficacy Using Advanced Imaging
For researchers, scientists, and professionals in drug development, the quest for effective treatments for fibrotic diseases has zeroed in on the lysophosphatidic acid receptor 1 (LPA1) as a key therapeutic target. The development of potent LPA1 inhibitors has necessitated advanced imaging techniques to visualize and quantify their engagement with the receptor in vivo. This guide provides a comparative overview of LPA1 inhibitors, with a focus on the use of the positron emission tomography (PET) radioligand BMT-136088 for imaging and assessing receptor occupancy.
The LPA1 signaling pathway is a central player in the progression of fibrotic diseases.[1][2] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers a cascade of downstream events that promote fibroblast recruitment, proliferation, and activation—hallmarks of tissue fibrosis.[2] Consequently, inhibiting this pathway presents a promising strategy for anti-fibrotic therapies.
Unveiling Target Engagement with this compound PET Imaging
The development of the PET radiotracer ¹¹C-BMT-136088 has enabled the in vivo quantification of LPA1 receptors, offering a window into the pharmacodynamics of LPA1 inhibitors.[3][4] Preclinical studies in rhesus monkeys have established a robust protocol for utilizing this imaging agent to determine key parameters such as the tracer's in vivo dissociation constant (Kd), binding potential (BPND), and the dose of a drug required to occupy 50% of the receptors (ID50).[3][4][5]
Quantitative Insights from this compound Imaging
Preclinical evaluation of ¹¹C-BMT-136088 has yielded critical data on its binding characteristics and its utility in receptor occupancy studies. These findings are summarized in the table below.
| Parameter | Value | Species | Source |
| In vivo Dissociation Constant (Kd) | 55 pM | Rhesus Monkey | [3][5] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Rhesus Monkey | [2][3] |
| Non-displaceable Volume of Distribution (VND) | 0.9 ± 0.08 mL plasma/g tissue | Rhesus Monkey | [2][3] |
| IC50 of ¹¹C-BMT-136088 | 28 ± 12 nM | Rhesus Monkey | [3][5] |
| ID50 of ¹¹C-BMT-136088 | 73 ± 30 nmol/kg | Rhesus Monkey | [2][3] |
| In vitro IC50 | 1.4 nM | Human LPA1-expressing cells | [6] |
Comparative Efficacy of LPA1 Inhibitors
While this compound was developed to assess the target engagement of LPA1 inhibitors, a direct head-to-head comparative study of multiple inhibitors using this specific radiotracer is not extensively available in published literature. In fact, challenges were noted in its ability to measure the in-vivo target engagement of the established LPA1 antagonist, BMS-986020, leading to the development of second-generation PET ligands.[7]
However, robust clinical trial data for several LPA1 inhibitors provides insights into their therapeutic potential. Below is a summary of efficacy data for prominent LPA1 antagonists. It is important to note that these outcomes are from clinical trials and are not derived from direct comparative this compound imaging studies.
| Inhibitor | Study Phase | Indication | Key Efficacy Endpoint | Result | Source |
| BMS-986020 | Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) | Change in Quantitative Lung Fibrosis (QLF) score at 26 weeks | 27% of patients in the 600 mg BID arm showed improvement vs. 5% in placebo (p=0.0098) | |
| BMS-986278 (Admilparant) | Phase 2 | Idiopathic Pulmonary Fibrosis (IPF) | Rate of decline in percent predicted forced vital capacity (ppFVC) over 26 weeks | 62% relative reduction in the rate of decline with 60 mg twice-daily dose compared to placebo | |
| BMS-986278 (Admilparant) | Phase 2 | Progressive Pulmonary Fibrosis (PPF) | Rate of decline in percent predicted forced vital capacity (ppFVC) over 26 weeks | 69% relative reduction in the rate of decline with 60 mg twice-daily dose compared to placebo | |
| PIPE-791 | Phase 1b | Idiopathic Pulmonary Fibrosis (IPF) and Progressive Multiple Sclerosis (PrMS) | Assess correlation between pharmacokinetics and LPA1 receptor occupancy using PET imaging | Trial ongoing to guide dose selection for future clinical development | [8] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the imaging data and the clinical trial results.
This compound PET Imaging Protocol (Preclinical)
The following protocol was established in studies with rhesus monkeys:
-
Animal Preparation: Rhesus monkeys undergo anesthesia for the duration of the imaging procedure.
-
Radiotracer Administration: ¹¹C-BMT-136088 is administered via a bolus-plus-infusion protocol. An initial 3-minute bolus is followed by a continuous infusion.[3][9]
-
PET/CT Scanning: Dynamic PET scans are acquired for 120 minutes using a whole-body PET/CT scanner. A low-dose CT scan is performed for attenuation correction and anatomical localization.[3][9]
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the input function, which is the concentration of the radiotracer in the arterial plasma over time.[3]
-
Data Analysis: The tracer volume of distribution (VT) is estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA). A fixed blood volume correction is applied.[3] Lung regions of interest (ROIs) are delineated based on the CT images.[3][5]
Visualizing the Molecular Landscape
To better understand the context of LPA1 inhibition, the following diagrams illustrate the LPA1 signaling pathway and the experimental workflow for this compound PET imaging.
Caption: LPA1 signaling pathway in fibrosis.
Caption: Experimental workflow for this compound PET imaging.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. | BioWorld [bioworld.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Multiple Sclerosis Trial Update: Contineum Completes Key Patient Enrollment | CTNM Stock News [stocktitan.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Validating BMT-136088 as a Biomarker for LPA1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMT-136088 as a biomarker for Lysophosphatidic Acid Receptor 1 (LPA1) expression against other alternatives. Experimental data and detailed protocols are presented to support an objective evaluation of its performance.
Introduction to LPA1 and the Need for Reliable Biomarkers
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][2][3] Notably, this pathway plays a crucial role in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][4][5] Consequently, LPA1 has emerged as a promising therapeutic target for anti-fibrotic drugs.[4][6]
The development of effective LPA1-targeting therapies necessitates reliable biomarkers to assess receptor expression, target engagement, and therapeutic response. An ideal biomarker would offer high specificity and sensitivity for LPA1, enabling accurate quantification and localization of the receptor in both preclinical and clinical settings.
This compound: A Potent Radioligand for LPA1 Imaging
This compound is a high-affinity and selective LPA1 antagonist that has been developed as a positron emission tomography (PET) radioligand, specifically as [11C]this compound.[7][8][9] PET imaging with [11C]this compound allows for the non-invasive quantification and visualization of LPA1 expression in vivo, making it a valuable tool for drug development and patient stratification.[7][9][10]
Performance Data of this compound
The following table summarizes the key performance metrics of [11C]this compound from preclinical studies in rhesus monkeys.
| Parameter | Value | Species | Method | Reference |
| IC50 | 1.4 nM | Human LPA1 expressing cells | In vitro binding assay | [8] |
| In vivo KD | 55 pM | Rhesus Monkey | PET Imaging | [7][10] |
| Nondisplaceable Binding Potential (BPND) | 1.1 ± 0.14 | Rhesus Monkey (Lung) | PET Imaging | [9][10] |
| Volume of Distribution (VT) | 1.83 ± 0.16 mL plasma/g tissue | Rhesus Monkey (Lung) | PET Imaging (MA1) | [10] |
| Test-Retest Variability | -6% | Rhesus Monkey (Lung) | PET Imaging (MA1) | [10] |
Comparison with Alternative Methods for LPA1 Expression Analysis
While this compound offers a powerful in vivo imaging approach, several other methods are available to assess LPA1 expression. This section compares this compound with these alternatives.
| Method | Principle | Advantages | Disadvantages |
| [11C]this compound PET | In vivo imaging of LPA1 using a radiolabeled antagonist. | Non-invasive, quantitative, provides spatial distribution in the whole body. | Requires specialized PET imaging facilities and radiochemistry infrastructure. |
| Immunohistochemistry (IHC) | Detection of LPA1 protein in tissue sections using specific antibodies. | Provides cellular and subcellular localization of the receptor. | Invasive (requires tissue biopsy), semi-quantitative, antibody validation can be challenging.[2] |
| Quantitative PCR (qPCR) | Measurement of LPA1 mRNA levels in tissue or cell samples. | Highly sensitive and quantitative for gene expression. | Does not measure protein levels or receptor localization; mRNA levels may not always correlate with functional protein expression. |
| Autoradiography | In vitro binding of a radioligand to tissue sections. | High resolution, allows for detailed anatomical localization of receptors. | Invasive (requires tissue samples), technically demanding. |
| Other LPA1 Antagonists (e.g., BMS-986020, BMS-986278) | Therapeutic drug candidates that can be used in competition binding assays. | Clinically relevant compounds for target engagement studies. | Primarily for therapeutic use, not optimized as imaging agents. |
| Other Radioligands (e.g., [18F]BMT-083133) | Alternative PET tracer for LPA1. | May offer different pharmacokinetic properties or labeling chemistry. | Less extensively characterized in vivo compared to [11C]this compound.[8] |
Experimental Protocols
[11C]this compound PET Imaging in Rhesus Monkeys
Objective: To quantify LPA1 receptor expression in the lungs and other organs in vivo.
Methodology:
-
Radiosynthesis: [11C]this compound is synthesized via methylation of the corresponding des-methyl precursor.
-
Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Radiotracer Administration: [11C]this compound is administered intravenously as a bolus followed by a continuous infusion to achieve steady-state concentrations.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).
-
PET Data Acquisition: Dynamic PET scans are acquired for approximately 2 hours.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the co-registered CT images for the lungs and other organs.
-
A fixed blood volume correction is applied.
-
The volume of distribution (VT) of the tracer is estimated using kinetic modeling, such as multilinear analysis 1 (MA1) or equilibrium analysis.
-
-
Saturation Studies: To determine the in vivo dissociation constant (KD) and the nondisplaceable binding potential (BPND), self-saturation studies are performed by co-infusing increasing doses of non-radiolabeled this compound.[9][10]
Visualizing LPA1 Signaling and Experimental Workflows
LPA1 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the LPA1 receptor.
Caption: LPA1 receptor signaling cascade.
Experimental Workflow for [11C]this compound PET Imaging
This diagram outlines the key steps involved in a typical preclinical PET imaging study using [11C]this compound.
Caption: Workflow for in vivo LPA1 PET imaging.
Conclusion
This compound, as the PET radioligand [11C]this compound, stands out as a highly valuable biomarker for LPA1 expression. Its ability to provide non-invasive, quantitative, and longitudinal assessment of LPA1 in vivo offers significant advantages over traditional ex vivo methods. The high affinity and selectivity of this compound, coupled with the quantitative nature of PET imaging, make it an exceptional tool for:
-
Drug Development: Assessing target engagement of novel LPA1 antagonists and guiding dose selection.
-
Patient Stratification: Identifying patients with high LPA1 expression who are most likely to respond to LPA1-targeted therapies.
-
Disease Monitoring: Tracking changes in LPA1 expression in response to treatment or disease progression.
While alternative methods for measuring LPA1 expression exist, [11C]this compound PET imaging provides a unique and powerful capability for in vivo research and clinical translation, paving the way for more personalized and effective treatments for fibrosis and other LPA1-mediated diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Detecting biomarkers for deadly lung disease [asbmb.org]
- 6. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMT-136088: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of BMT-136088, a Carbon-11 radiolabeled compound, is critical for maintaining laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this material. Due to its radioactive nature, all waste containing this compound must be treated as low-level radioactive waste and segregated from general and other chemical waste streams.
Key Properties of Carbon-11
Understanding the properties of the Carbon-11 isotope is fundamental to its safe management. The following table summarizes its key characteristics.
| Property | Value |
| Half-life | 20.364 minutes |
| Decay Mode | β+ (positron emission) |
| Maximum Beta Energy | 0.96 MeV |
| Primary Gamma Energy | 0.511 MeV (from positron annihilation) |
Experimental Protocol: Waste Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused material.
1. Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all solid and liquid waste contaminated with this compound must be segregated into designated, clearly labeled radioactive waste containers.
-
Solid Waste: This includes gloves, absorbent paper, vials, and other contaminated disposable labware. Place these items in a designated radioactive waste bag within a labeled, puncture-resistant container.
-
Liquid Waste: Collect unused this compound solutions and contaminated liquids in a dedicated, sealed, and shatterproof container clearly marked for Carbon-11 waste. Do not mix with other radioactive or chemical waste.
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.
2. Decay-in-Storage (DIS):
-
Due to the short half-life of Carbon-11, the primary method of disposal is decay-in-storage.
-
Store the segregated and labeled waste containers in a secure, designated radioactive material storage area. This area should be shielded appropriately to protect personnel from radiation exposure.
-
Maintain a detailed log for each waste container, including the date of generation, the initial radioactivity level, and the calculated decay period.
3. Monitoring and Final Disposal:
-
After a minimum of 10 half-lives (approximately 204 minutes or 3.4 hours), the radioactivity of the Carbon-11 waste will have decayed to background levels.
-
Using a calibrated radiation survey meter, monitor the waste containers to confirm that the radioactivity is indistinguishable from the background radiation.
-
Once confirmed to be at background levels, the waste can be disposed of following standard laboratory procedures for non-radioactive chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of the now non-radioactive chemical components of the waste.
-
Never dispose of untreated radioactive waste in general trash or down the sanitary sewer.[1][2][3]
Disposal Workflow for this compound
The following diagram illustrates the proper disposal workflow for this compound waste.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
